2-Piperidin-1-yl-pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-piperidin-1-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-9(15)8-6-11-10(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRMCOFZXOSTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 2-piperidin-1-yl-pyrimidine-5-carboxylic acid
Technical Guide: Synthesis of 2-(Piperidin-1-yl)pyrimidine-5-carboxylic Acid
Part 1: Executive Summary & Strategic Importance
This technical guide details the robust synthesis of 2-(piperidin-1-yl)pyrimidine-5-carboxylic acid , a critical scaffold in medicinal chemistry. The pyrimidine-5-carboxylic acid moiety is a privileged structure found in various bioactive compounds, including GPCR ligands, kinase inhibitors, and agricultural growth stimulants.
The synthesis strategy prioritizes regioselectivity and scalability . Unlike de novo pyrimidine ring construction (e.g., using vinamidinium salts), this protocol utilizes a Nucleophilic Aromatic Substitution (
Part 2: Retrosynthetic Analysis & Pathway Design
The most efficient disconnection relies on the high reactivity of the C2 position in pyrimidine rings toward nucleophiles. The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing ester group at C5, makes the 2-chloro substituent an excellent leaving group.
Pathway Logic:
-
Precursor: Ethyl 2-chloropyrimidine-5-carboxylate (CAS: 89793-12-4).[1][2]
-
Transformation 1 (
): Displacement of the C2-chloride by piperidine. -
Transformation 2 (Hydrolysis): Saponification of the ethyl ester to the free acid.
Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available starting materials.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)pyrimidine-5-carboxylate
This step exploits the differential reactivity of the pyrimidine ring. The C2 position is significantly more electrophilic than C4/C6 due to the adjacent nitrogen atoms, allowing for mild reaction conditions.
Reagents:
-
Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq)
-
Piperidine (2.2 eq) – Acts as both nucleophile and proton scavenger.
-
Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).
-
Optional: Triethylamine (Et3N) if using only 1.1 eq of piperidine.
Protocol:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-chloropyrimidine-5-carboxylate (10.0 g, 53.6 mmol) in anhydrous Ethanol (100 mL).
-
Addition: Add Piperidine (11.6 mL, 117.9 mmol) dropwise over 10 minutes at room temperature. Note: The reaction is exothermic; cooling to 0°C is recommended for scales >50g.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS. The starting material (
) should convert to a more polar product ( ). -
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess piperidine.
-
Resuspend the residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: The crude product usually solidifies upon standing. Recrystallize from Hexanes/EtOAc or use directly if purity >95% by HPLC.
Key Technical Insight: Using excess piperidine (2.2 eq) is operationally simpler than adding an external base like
Step 2: Hydrolysis to 2-(Piperidin-1-yl)pyrimidine-5-carboxylic Acid
Reagents:
-
Ethyl 2-(piperidin-1-yl)pyrimidine-5-carboxylate (from Step 1)
-
Sodium Hydroxide (NaOH), 2M aqueous solution (3.0 eq)
-
Solvent: Methanol (MeOH) / THF (1:1 ratio)
Protocol:
-
Dissolution: Dissolve the ester (10.0 g, 42.5 mmol) in a mixture of MeOH (50 mL) and THF (50 mL).
-
Saponification: Add 2M NaOH (64 mL, 128 mmol) at room temperature.
-
Reaction: Stir at 50°C for 4 hours. LC-MS should show complete consumption of the ester (M+H 236) and formation of the acid (M+H 208).
-
Isolation (Critical Step):
-
Concentrate the organic solvents (MeOH/THF) under reduced pressure.
-
Dilute the remaining aqueous residue with water (30 mL).
-
Cool to 0°C in an ice bath.
-
Acidification: Slowly adjust pH to ~3–4 using 1M HCl. The product will precipitate as a white solid.
-
-
Filtration: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45°C overnight.
Yield Expectations:
-
Step 1: 85–95%
-
Step 2: 90–98%
-
Overall Yield: ~75–90%
Part 4: Process Logic & Troubleshooting (Self-Validating Systems)
The following diagram illustrates the decision matrix for troubleshooting common issues during synthesis.
Figure 2: Troubleshooting logic flow for reaction monitoring and isolation.
Critical Control Points:
-
Regioselectivity: The 2-position is naturally more reactive. However, if the reaction temperature exceeds 120°C (e.g., in DMF), decomposition or ring-opening can occur. Stick to Ethanol/Reflux.
-
pH Control: During Step 2 workup, the pyrimidine nitrogen can be protonated if the pH drops below 2. This forms the hydrochloride salt, which is water-soluble and will not precipitate. Target pH 3–4 for the free acid zwitterion/neutral form.
Part 5: Analytical Characterization
| Assay | Expected Result | Interpretation |
| Appearance | White to Off-white powder | High purity solid. |
| Characteristic singlet for H4/H6 protons of pyrimidine. | ||
| Piperidine ring protons. | ||
| LC-MS (ESI+) | m/z = 208.1 | Matches formula |
| Melting Point | >200°C (Decomp) | Typical for amino-pyrimidine carboxylic acids. |
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.
-
PubChem. (n.d.). Ethyl 2-chloropyrimidine-5-carboxylate (CAS 89793-12-4).[1][2] National Library of Medicine.
-
Stanovnik, B., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5365-5379.
-
BuyersGuideChem. (n.d.). 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid (CAS 842974-64-5).[3]
Sources
Whitepaper: A Mechanistic Guide to Pyrimidine-Based Compounds in Modern Therapeutics
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine ring, a fundamental component of nucleic acids, serves as a privileged scaffold in medicinal chemistry.[1][2] Its inherent biocompatibility and structural versatility have enabled the development of a wide array of therapeutic agents that are cornerstones in the treatment of cancer, viral infections, and microbial diseases.[1][2][3] These compounds primarily function as antimetabolites, leveraging their structural similarity to endogenous pyrimidines—cytosine, thymine, and uracil—to competitively inhibit key enzymatic pathways or to be incorporated into nascent DNA and RNA, thereby inducing cellular arrest and apoptosis.[2][4] This guide provides an in-depth exploration of the core mechanisms of action for major classes of pyrimidine-based drugs, explains the causal logic behind key experimental validation protocols, and presents the complex signaling and metabolic pathways in a visually accessible format.
The Centrality of Pyrimidine Metabolism as a Therapeutic Target
Cellular proliferation is intrinsically linked to the availability of nucleotides, the building blocks of DNA and RNA. Mammalian cells acquire these vital molecules through two primary routes: the de novo synthesis pathway, which builds pyrimidines from simple precursors, and the salvage pathway, which recycles nucleosides from degraded nucleic acids.[5][6] Rapidly proliferating cells, such as cancer cells and virus-infected cells, exhibit a heightened dependence on the de novo pathway to meet their increased demand for DNA and RNA synthesis.[5][7][8] This metabolic dependency creates a therapeutic window, allowing pyrimidine analogs to selectively target these hyper-proliferative cells while exerting lesser effects on quiescent, healthy cells.
The primary mechanisms of action for pyrimidine-based compounds can be broadly categorized into three major strategies:
-
Inhibition of Nucleotide Synthesis: Blocking the production of essential pyrimidine nucleotides.
-
Disruption of Nucleic Acid Elongation: Causing premature termination of DNA or RNA chains.
-
Modulation of Other Essential Cellular Processes: Such as protein kinase signaling.
Mechanism I: Inhibition of Nucleotide Synthesis
Targeting Thymidylate Synthase (TS)
Thymidylate synthase (TS) is a critical enzyme in the de novo pathway, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[9][10] This reaction is the sole intracellular source of de novo thymidine, an essential component of DNA. Inhibition of TS leads to a depletion of the dTMP pool, which in turn causes an imbalance in deoxynucleotide levels, increases dUTP incorporation into DNA, and ultimately triggers DNA damage and "thymineless death."[9][11]
Key Agent: 5-Fluorouracil (5-FU)
5-Fluorouracil, a cornerstone of chemotherapy for solid tumors, is a prodrug that requires intracellular activation.[7][12] Once inside the cell, 5-FU is converted into several active metabolites, with 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP) being the primary inhibitor of TS.[12][13]
Causality of Inhibition: The mechanism is a classic example of covalent inhibition. FdUMP, mimicking the natural substrate dUMP, binds to the nucleotide-binding site of TS. This binding facilitates the formation of a stable, covalent ternary complex between FdUMP, the TS enzyme, and the folate cofactor N5,N10-methylenetetrahydrofolate.[11][14] This complex effectively locks the enzyme in an inactive state, halting dTMP production and DNA synthesis.[11]
Targeting Dihydroorotate Dehydrogenase (DHODH)
DHODH is another essential enzyme in the de novo pyrimidine synthesis pathway, responsible for oxidizing dihydroorotate to orotate.[7][8] Inhibition of DHODH depletes the intracellular pool of pyrimidines, which is critical for both host and viral replication, making it an attractive target for broad-spectrum antiviral and anticancer agents.[8][15][16]
Mechanism II: Disruption of Nucleic Acid Elongation
This mechanism relies on pyrimidine analogs that, after intracellular phosphorylation, are recognized by DNA or RNA polymerases and incorporated into growing nucleic acid chains. Their modified chemical structure then prevents the addition of the next nucleotide, causing premature chain termination.
Anticancer Application: Gemcitabine (dFdC)
Gemcitabine (2',2'-difluorodeoxycytidine) is a deoxycytidine analog widely used in the treatment of various solid tumors.[17][18] It is a prodrug that must be phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[18][19]
Dual Causality of Action: Gemcitabine's efficacy stems from a powerful two-pronged attack on DNA synthesis:
-
Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, inhibits ribonucleotide reductase.[20][21] This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the precursors for DNA synthesis. Its inhibition depletes the pool of available deoxynucleotides, particularly dCTP, which potentiates the incorporation of dFdCTP into DNA.[20][21]
-
Masked Chain Termination: The triphosphate metabolite, dFdCTP, competes with the natural dCTP for incorporation into the elongating DNA strand by DNA polymerase.[18][20] After dFdCTP is incorporated, DNA polymerase is able to add one more deoxynucleotide before synthesis is arrested. This "masking" of the chain-terminating analog makes it difficult for cellular exonuclease proofreading mechanisms to recognize and excise the fraudulent nucleotide, leading to irreparable DNA damage and apoptosis.[18]
Antiviral Application: Zidovudine (AZT)
Zidovudine (azidothymidine) was the first approved drug for the treatment of HIV and remains a key component of antiretroviral therapy.[22][23] It is a nucleoside reverse transcriptase inhibitor (NRTI) and a structural analog of thymidine.[24]
Causality of Selective Inhibition: The core of AZT's mechanism lies in its selective targeting of the viral replication process. HIV is a retrovirus that uses an enzyme called reverse transcriptase to convert its RNA genome into DNA, which is then integrated into the host cell's genome.[23][25]
-
Activation: Like other nucleoside analogs, AZT is phosphorylated by host cell kinases to its active triphosphate form.
-
Chain Termination: AZT's key structural feature is the replacement of the 3'-hydroxyl group on the deoxyribose sugar with an azido (-N3) group. The viral reverse transcriptase has a higher affinity for AZT-triphosphate than for the natural thymidine triphosphate and incorporates it into the growing viral DNA chain.[23][24] The absence of the 3'-hydroxyl group makes it impossible to form the 3'-5' phosphodiester bond required to add the next nucleotide, thus terminating DNA chain elongation and halting viral replication.[24]
This action is highly selective because mammalian DNA polymerases have a significantly lower affinity for AZT-triphosphate and possess proofreading capabilities that can remove a mismatched nucleotide, which viral reverse transcriptase lacks.[24]
Representative Pyrimidine-Based Compounds and Their Targets
The versatility of the pyrimidine scaffold has led to a diverse portfolio of drugs targeting various cellular components.
| Compound Name | Class | Primary Molecular Target | Therapeutic Application |
| 5-Fluorouracil | Fluoropyrimidine | Thymidylate Synthase (TS) | Anticancer[7][9] |
| Gemcitabine | Deoxycytidine Analog | DNA Polymerase / Ribonucleotide Reductase | Anticancer[18][20] |
| Cytarabine (ara-C) | Deoxycytidine Analog | DNA Polymerase | Anticancer (Leukemia)[14] |
| Zidovudine (AZT) | Thymidine Analog | HIV Reverse Transcriptase | Antiviral (HIV)[22][24] |
| Lamivudine (3TC) | Cytidine Analog | HIV & HBV Reverse Transcriptase | Antiviral (HIV, Hepatitis B)[22] |
| Palbociclib | Pyrimidine Derivative | Cyclin-Dependent Kinases 4/6 (CDK4/6) | Anticancer[26][27] |
| Trimethoprim | Diaminopyrimidine | Dihydrofolate Reductase (DHFR) | Antibacterial[26] |
Experimental Protocol: The MTT Assay for Cytotoxicity Assessment
To ensure trustworthiness and provide a self-validating system, the assessment of a compound's cytotoxic potential is a foundational step. The MTT assay is a standard colorimetric method used to measure the metabolic activity of cells, which serves as a proxy for cell viability.[28]
Principle of Causality: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan precipitate.[28] The amount of formazan produced is directly proportional to the number of living cells. By exposing cells to serial dilutions of a pyrimidine-based compound, one can generate a dose-response curve and calculate the IC50 value—the concentration of the drug that inhibits cell growth by 50%.
Step-by-Step Methodology
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[28]
-
Drug Treatment: Prepare serial dilutions of the pyrimidine analog. Replace the old medium with the medium containing the various drug concentrations. Include vehicle-only controls.[28]
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[28]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will convert the MTT into visible purple crystals.[28]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[28]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[28]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against drug concentration to determine the IC50 value.[28]
Conclusion and Future Perspectives
Pyrimidine-based compounds represent a triumph of rational drug design, exploiting fundamental cellular processes to combat disease. Their mechanisms of action, primarily centered on the disruption of nucleotide metabolism and nucleic acid synthesis, are well-characterized and clinically validated. The continued success of this class of drugs depends on addressing challenges such as acquired drug resistance and off-target toxicity.[8][22] Future research will undoubtedly focus on developing next-generation pyrimidine analogs with enhanced selectivity for tumor or viral-specific enzymes, novel delivery systems to improve bioavailability, and combination therapies that target multiple nodes within cellular pathways to overcome resistance. The pyrimidine scaffold, a simple yet elegant chemical entity, will continue to be a vital building block in the armamentarium of medicinal chemistry.
References
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- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
- Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applic
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend.
- Pyrimidine Analogs - Holland-Frei Cancer Medicine. (n.d.). NCBI Bookshelf.
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Journal of the Indian Chemical Society.
-
Thymidylate Synthase Inhibition with the Novel Fluoropyrimidine FdUMP[2] Is Highly Effective Against Acute Lymphoblastic Leukemia. (2012). Blood.
- Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020). PubMed.
- Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral St
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
- Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (n.d.). PMC.
- Human Pyrimidine Nucleotide Biosynthesis as a Target for Antiviral Chemotherapy. (2017). PMC.
- A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs. (n.d.). Benchchem.
- Clinical application and drug resistance mechanism of gemcitabine. (2025). Frontiers.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). RSC Publishing.
- Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023). GSC Online Press.
- AZT – mechanism of action and organic synthesis. (2019). The Science Snail.
- Thymidylate synthase inhibition and mechanism of action of... (n.d.).
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026).
- Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx.
- Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (2022). MDPI.
- gemcitabine injection solution Clinical Pharmacology. (n.d.). Pfizer Medical - US.
- Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI.
- Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral P
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (2021). Frontiers.
- “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. (2025).
- Thymidylate synthase inhibitor – Knowledge and References. (n.d.). Taylor & Francis.
- Thymidyl
- Zidovudine. (n.d.). Wikipedia.
- Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. (2019). ACS Infectious Diseases.
- Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response. (n.d.). Antimicrobial Agents and Chemotherapy.
- Pyrimidine analogue – Knowledge and References. (n.d.). Taylor & Francis.
- What is the mechanism of Gemcitabine Hydrochloride?. (2024).
- Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum. (n.d.). PMC.
- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (n.d.). Journal of King Saud University - Science.
- AZT. (2025). Molecule of the Month.
- What is the mechanism of action (MOA) of Gemcitabine?. (2025). Dr.Oracle.
- AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts. (2026). Britannica.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Pyrimidine Derivatives
Abstract
The pyrimidine ring is a foundational scaffold in a vast array of biologically significant molecules, including nucleic acids and numerous pharmaceuticals.[1][2][3][4] A thorough understanding of its structural and electronic properties is paramount for the rational design and development of new therapeutic agents. Spectroscopic analysis provides an indispensable toolkit for elucidating the intricate details of pyrimidine derivatives. This guide offers an in-depth exploration of the core spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—as applied to this vital class of heterocyclic compounds. More than a mere recitation of methods, this document explains the causality behind the spectral features, provides validated experimental frameworks, and integrates multi-technique data for unambiguous structural characterization.
The Foundational Role of UV-Visible Spectroscopy in Probing Electronic Structure
UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule.[5][6][7] For pyrimidine derivatives, the absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the extent of conjugation and the influence of various substituents on the electronic environment of the heterocyclic ring.[5][8]
The "Why": Electronic Transitions in the Pyrimidine Core
The UV spectra of pyrimidine and its derivatives are typically characterized by two main absorption bands, often referred to as the E and B bands, arising from π→π* transitions within the aromatic ring.[9] The position and intensity of these bands are highly sensitive to the nature and position of substituents.
-
Causality of Substituent Effects: Electron-donating groups (e.g., -NH₂, -OH) tend to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increased absorbance). This is because these groups donate electron density to the π-system, raising the energy of the highest occupied molecular orbital (HOMO) and thus reducing the energy gap for the π→π* transition.[8] Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) can lead to a hypsochromic shift (shift to shorter wavelengths).
-
Probing Tautomerism: Many pyrimidine derivatives, particularly those with hydroxyl or amino groups, can exist in different tautomeric forms (e.g., keto-enol, amino-imino).[10][11][12] UV-Vis spectroscopy is an excellent tool for studying these equilibria, as each tautomer will exhibit a distinct absorption spectrum. For instance, the keto form of a hydroxypyrimidine typically absorbs at a longer wavelength than the enol form.
Self-Validating Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the pyrimidine derivative in a UV-transparent solvent (e.g., ethanol, methanol, water) to a known concentration (typically in the micromolar range).
-
Prepare a blank solution containing only the solvent.
-
-
Instrument Setup:
-
Use a calibrated dual-beam UV-Vis spectrophotometer.[8]
-
Record a baseline spectrum with the blank solution in both the sample and reference cuvettes.
-
-
Data Acquisition:
-
Data Analysis and Validation:
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Compare the obtained λmax and ε values with literature data for known pyrimidine derivatives to validate the structural assignment.[9]
-
Data Presentation: UV-Vis Spectral Data of Representative Pyrimidines
| Compound | Substituents | λmax (nm) | Molar Absorptivity (ε) | Key Electronic Transition |
| Pyrimidine | None | ~243 | ~2000 | π→π |
| Cytosine | 4-amino, 2-oxo | ~267 | ~6100 | π→π |
| Uracil | 2,4-dioxo | ~259 | ~8200 | π→π |
| Thymine | 5-methyl, 2,4-dioxo | ~264 | ~7900 | π→π |
Data compiled from publicly available spectral databases.[13]
Infrared Spectroscopy: Unveiling Functional Groups and Vibrational Modes
Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.[1][2][3] In the context of pyrimidine derivatives, IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key substituents and to gain insights into the bonding environment within the heterocyclic ring.[1][2][3]
The "Why": Characteristic Vibrations of Pyrimidine Derivatives
The IR spectrum of a pyrimidine derivative is a composite of vibrations from the pyrimidine ring itself and its various substituents.
-
Ring Vibrations: The pyrimidine ring exhibits a series of characteristic stretching and bending vibrations. C=N stretching vibrations typically appear in the 1570–1620 cm⁻¹ region, while C=C and C=N stretching modes are found around 1450–1600 cm⁻¹.[1]
-
Substituent Vibrations: The presence of specific functional groups gives rise to distinct and readily identifiable peaks:
-
-NH₂ (Amino): Strong N-H stretching vibrations in the 3300–3500 cm⁻¹ range.[1][3]
-
-OH (Hydroxy): Broad O-H stretching vibrations around 3200–3600 cm⁻¹, often indicative of hydrogen bonding.[3]
-
-C=O (Carbonyl): A strong absorption in the 1650–1750 cm⁻¹ range.[1] The exact position is sensitive to the electronic environment and hydrogen bonding.
-
-CH₃ (Methyl): C-H stretching vibrations around 2850–2950 cm⁻¹.[1]
-
Halogens (Cl, Br, F): Characteristic absorptions in the 600–1200 cm⁻¹ region.[1]
-
Self-Validating Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of solid or liquid samples.
-
-
Instrument Setup:
-
Use a calibrated Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Data Acquisition:
-
Record the IR spectrum of the sample, typically over the range of 4000–400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis and Validation:
-
Identify and label the characteristic absorption bands corresponding to the expected functional groups and ring vibrations.[14]
-
Compare the obtained spectrum with reference spectra of similar compounds to confirm the structural assignments.
-
Data Presentation: Characteristic IR Frequencies for Pyrimidine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Amino (-NH₂) | N-H Stretch | 3300–3500 | Strong |
| Hydroxy (-OH) | O-H Stretch | 3200–3600 | Broad, Strong |
| Carbonyl (C=O) | C=O Stretch | 1650–1750 | Strong |
| Pyrimidine Ring | C=N Stretch | 1570–1620 | Medium-Strong |
| Pyrimidine Ring | C=C, C=N Stretches | 1450–1600 | Medium-Strong |
| Methyl (-CH₃) | C-H Stretch | 2850–2950 | Medium |
This table summarizes general ranges; specific values can vary based on the molecular environment.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure.[13][15][16][17][18][19][20] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.
The "Why": Chemical Shifts and Coupling Constants in Pyrimidines
-
¹H NMR: The chemical shifts of protons on the pyrimidine ring are influenced by the electronegativity of the nitrogen atoms and the electronic effects of substituents. Protons attached to the pyrimidine ring typically resonate in the aromatic region (δ 7.0-9.5 ppm). Coupling constants (J-values) between adjacent protons provide crucial information about their connectivity and relative positions.[21]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring are also highly dependent on their electronic environment.[15][16] Carbons adjacent to nitrogen atoms are deshielded and appear at higher chemical shifts.
-
Advanced 2D NMR Techniques: For complex pyrimidine derivatives with overlapping signals, 2D NMR experiments are indispensable.[17][19][21]
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin systems.[21]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular structure.[21]
-
Self-Validating Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.[13]
-
Acquire a ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) to resolve ambiguities.[21]
-
-
Data Analysis and Validation:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to specific protons and carbons.[23]
-
Use the connectivity information from 2D NMR spectra to build and validate the final structure.[21]
-
Visualization: Integrated Spectroscopic Analysis Workflow
Caption: Integrated workflow for the structural elucidation of pyrimidine derivatives.
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] It is indispensable for determining the molecular weight of a pyrimidine derivative and for obtaining structural information through the analysis of its fragmentation patterns.[24][25][26][27]
The "Why": Ionization and Fragmentation of Pyrimidines
-
Molecular Ion Peak: The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
-
Fragmentation Pathways: Under the high-energy conditions of the mass spectrometer, the molecular ion can fragment in predictable ways. The resulting fragment ions provide valuable clues about the structure of the molecule. Common fragmentation pathways for pyrimidine derivatives include the loss of substituents and cleavage of the pyrimidine ring.[24][25][26][27] The fragmentation pattern is highly dependent on the nature and position of the substituents.
Self-Validating Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
For some ionization techniques, the sample can be analyzed directly as a solid.
-
-
Instrument Setup:
-
Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft technique suitable for polar molecules, while electron ionization (EI) is a harder technique that often provides more fragmentation information.[13]
-
Calibrate the mass spectrometer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis and Validation:
-
Identify the molecular ion peak and determine the molecular weight.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.[28]
-
Compare the observed fragmentation pattern with known fragmentation pathways for pyrimidine derivatives to support the proposed structure.[24][25][26][27]
-
Visualization: Logical Relationship in Spectroscopic Data Integration
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- 24. researchgate.net [researchgate.net]
- 25. sphinxsai.com [sphinxsai.com]
- 26. article.sapub.org [article.sapub.org]
- 27. iosrjournals.org [iosrjournals.org]
- 28. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 2-piperidin-1-yl-pyrimidine-5-carboxylic acid: A Technical Guide to Target Identification and Validation
Abstract
The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling starting point for novel therapeutic discovery. The compound 2-piperidin-1-yl-pyrimidine-5-carboxylic acid, which integrates the biologically versatile pyrimidine core with a saturated piperidine ring, stands as a molecule of significant, yet largely unexplored, therapeutic promise. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate potential therapeutic targets for this compound. By leveraging evidence from structurally analogous compounds and outlining robust experimental and computational workflows, this document serves as a roadmap from a molecule of interest to a validated therapeutic lead. We will delve into the rationale behind selecting initial target hypotheses and provide detailed, field-proven protocols for target deconvolution and confirmation, thereby bridging the gap between chemical structure and biological function.
Introduction: The Rationale for Investigating 2-piperidin-1-yl-pyrimidine-5-carboxylic acid
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs with applications ranging from oncology to infectious diseases.[1][2] Its derivatives are known to modulate the activity of a wide array of biological targets, including kinases, metabolic enzymes, and receptors.[1][3][4][5] The piperidine moiety, another prevalent scaffold in drug discovery, is present in numerous pharmaceuticals and contributes to desirable pharmacokinetic properties and target interactions.[6][7] The combination of these two pharmacophores in 2-piperidin-1-yl-pyrimidine-5-carboxylic acid suggests a high probability of novel biological activity. The carboxylic acid group at the 5-position of the pyrimidine ring further provides a handle for molecular interactions or for derivatization to fine-tune activity and properties.[2][8]
While no specific biological targets have been definitively identified for 2-piperidin-1-yl-pyrimidine-5-carboxylic acid in publicly available literature, the extensive pharmacology of its constituent scaffolds provides a fertile ground for hypothesis-driven target discovery. This guide will first explore the most probable target classes based on this structural analogy and then detail the methodologies to empirically determine its true molecular targets.
Potential Therapeutic Target Classes: An Evidence-Based Hypothesis
Based on the known activities of structurally related pyrimidine and piperidine derivatives, we can logically infer several high-priority target classes for investigation.
Protein Kinases
The pyrimidine scaffold is a well-established "hinge-binding" motif for protein kinases, a family of enzymes frequently dysregulated in cancer and inflammatory diseases.
-
Salt-Inducible Kinases (SIKs): A series of pyrimidine-5-carboxamide derivatives have been identified as novel inhibitors of SIKs, which are key regulators of macrophage polarization and inflammation.[3] The shared carboxamide substructure makes SIKs a primary hypothetical target.
-
Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs): Numerous pyrimidine derivatives have been developed as inhibitors of CDKs and FGFRs, crucial drivers of cell cycle progression and oncogenesis.[1] Palbociclib, a pyrido[2,3-d]pyrimidine derivative, is a marketed CDK4/6 inhibitor for breast cancer.[9]
-
Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1): Piperidine-containing pyridine and pyrimidine derivatives have shown potent inhibitory activity against ALK and ROS1, important targets in non-small cell lung cancer.[7]
Metabolic Enzymes
The pyrimidine core is a bioisostere of natural purines and pyrimidines, making it a prime candidate for interacting with enzymes involved in metabolism.
-
Nicotinamide N-methyltransferase (NNMT): Novel pyrimidine-5-carboxamide compounds have been patented as NNMT inhibitors for the treatment of diabetes and metabolic syndrome.[5] The increased expression of NNMT is linked to insulin resistance.[5]
-
Xanthine Oxidase (XO): Fused pyrimidine derivatives, acting as purine analogues, have been developed as potent inhibitors of xanthine oxidase, the primary target for treating gout.[4][10]
-
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): Pyrimidine-4-carboxamides have been identified as inhibitors of NAPE-PLD, an enzyme involved in the biosynthesis of endocannabinoids, with potential applications in modulating emotional behavior.[11]
G-Protein Coupled Receptors (GPCRs) and Ion Channels
While less common than kinase inhibition, pyrimidine and piperidine derivatives have been shown to modulate the activity of various receptors and channels.
-
Monoamine Oxidase (MAO): 2-(piperazin-1-yl)pyrimidine derivatives have been synthesized and identified as selective MAO-A inhibitors, suggesting potential applications in mood disorders.[12] Although the topic compound contains a piperidine ring instead of piperazine, the general scaffold is similar.
The following table summarizes the key hypothetical target classes and the rationale for their consideration.
| Target Class | Specific Examples | Rationale Based on Structural Analogy | Potential Therapeutic Area |
| Protein Kinases | SIKs, CDKs, FGFRs, ALK, ROS1 | Pyrimidine core is a known kinase hinge-binder. Pyrimidine-5-carboxamides are active on SIKs. Piperidine-pyrimidines are active on ALK/ROS1.[1][3][7][9] | Inflammation, Oncology |
| Metabolic Enzymes | NNMT, Xanthine Oxidase, NAPE-PLD | Pyrimidine-5-carboxamides are known NNMT inhibitors. Pyrimidine core mimics natural purines.[4][5][10][11] | Diabetes, Gout, Neurological Disorders |
| GPCRs/Ion Channels | Monoamine Oxidase (MAO) | 2-substituted pyrimidines with a nitrogen-containing heterocycle show MAO inhibitory activity.[12] | CNS Disorders |
Methodologies for Target Identification and Validation
A multi-pronged approach combining computational and experimental methods is essential for the successful deconvolution of the molecular target(s) of 2-piperidin-1-yl-pyrimidine-5-carboxylic acid.
In Silico Target Prediction
Computational methods provide a rapid and cost-effective first pass to prioritize experimental efforts.
-
Inverse Virtual Screening (IVS): This approach docks the query molecule against a large library of protein structures to identify potential binding partners.[13] The results can highlight unexpected targets and reinforce initial hypotheses.
-
Pharmacophore and Similarity Searching: Building a 3D pharmacophore model based on the query molecule and searching databases of known active compounds can identify molecules with similar interaction features and, by extension, similar targets.
The logical workflow for in silico target prediction is illustrated below.
Caption: In silico workflow for initial target hypothesis generation.
Experimental Target Identification: Unbiased Approaches
Experimental methods can be broadly categorized into affinity-based and label-free approaches.[14]
This classic technique involves immobilizing the small molecule to a solid support to "fish" for its binding partners in a cell lysate.[14][15]
Protocol: On-Bead Affinity Chromatography
-
Synthesis of Affinity Probe:
-
Synthesize a derivative of 2-piperidin-1-yl-pyrimidine-5-carboxylic acid with a linker (e.g., a short PEG chain) attached to a position determined by preliminary structure-activity relationship (SAR) studies to be non-essential for activity. The carboxylic acid itself can be a point of attachment.
-
Covalently attach the linker-modified compound to a solid support, such as agarose or magnetic beads.[14]
-
-
Cell Lysate Preparation:
-
Culture relevant cells (e.g., cancer cell lines for oncology targets, macrophages for inflammatory targets) and prepare a native protein lysate.
-
-
Affinity Pull-Down:
-
Incubate the affinity beads with the cell lysate to allow the target protein(s) to bind.
-
Include a control incubation with beads that have not been conjugated with the compound to identify non-specific binders.
-
-
Washing and Elution:
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elute the specifically bound proteins, for example, by competing with an excess of the free compound or by changing the buffer conditions (e.g., pH, salt concentration).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are present in the compound pull-down but absent or significantly reduced in the control.
-
Identify the proteins using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[16]
-
Caption: Experimental workflow for affinity-based target identification.
These methods utilize the unmodified compound and rely on the principle that drug-target binding alters the physical or chemical properties of the protein.
Protocol: Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is based on the observation that the binding of a small molecule can stabilize a protein's structure, making it more resistant to proteolysis.[15][17]
-
Cell Lysate Preparation:
-
Prepare a native protein lysate from the cells of interest.
-
-
Compound Incubation:
-
Divide the lysate into two aliquots. To one, add the 2-piperidin-1-yl-pyrimidine-5-carboxylic acid (treatment), and to the other, add the vehicle control (e.g., DMSO). Incubate to allow for binding.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase, thermolysin) to both the treatment and control lysates and incubate for a defined period. The concentration of the protease should be optimized to achieve partial digestion in the control sample.
-
-
Analysis:
-
Stop the digestion and analyze the protein profiles of the treated and control samples using SDS-PAGE.
-
Proteins that are stabilized by the compound will be more resistant to digestion and will appear as more intense bands in the treated lane compared to the control lane.
-
Identify these protein bands using mass spectrometry.[14]
-
Caption: The principle of the DARTS label-free target identification method.
Other powerful label-free methods include Cellular Thermal Shift Assay (CETSA), which measures changes in protein thermal stability upon ligand binding, and Limited Proteolysis-Mass Spectrometry (LiP-MS), a high-throughput method to identify drug targets.
Target Validation
Once a list of putative targets has been generated, it is crucial to validate the direct interaction between the compound and the protein and to demonstrate a functional consequence of this interaction.
-
Direct Binding Assays:
-
Surface Plasmon Resonance (SPR): To quantify the binding affinity (K_D) and kinetics of the interaction.
-
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding.
-
-
Enzymatic Assays:
-
If the identified target is an enzyme, perform in vitro activity assays in the presence of varying concentrations of the compound to determine its inhibitory or activating potential (e.g., IC_50 or EC_50).
-
-
Cell-Based Assays:
-
Develop cellular assays to measure the downstream functional consequences of target engagement. For example, if the target is a kinase in a cancer cell line, assess the effect of the compound on cell proliferation, apoptosis, or the phosphorylation of known substrates.
-
Conclusion and Future Directions
The compound 2-piperidin-1-yl-pyrimidine-5-carboxylic acid represents a promising starting point for the development of novel therapeutics due to its privileged structural motifs. This guide has outlined a systematic and logical approach to unravel its therapeutic potential, beginning with hypothesis generation based on structural analogy and progressing through unbiased experimental target identification and rigorous validation. The successful identification of a specific, high-affinity molecular target will be the pivotal step in advancing this molecule from a chemical curiosity to a valuable lead compound in a drug discovery program. Subsequent efforts will focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive preclinical evaluation of its efficacy and safety.
References
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-
Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. (2023). European Journal of Medicinal Chemistry. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. [Link]
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Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5- a]pyrimidines. (2020). Molecules. [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis. [Link]
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In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). Frontiers in Chemistry. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]
-
Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology. [Link]
-
Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. (2025). ChemMedChem. [Link]
-
In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. (2026). ResearchGate. [Link]
- Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. [Source not available].
-
Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. (2025). Journal of Visualized Experiments. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. (2024). Biosciences Biotechnology Research Asia. [Link]
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020). Journal of Medicinal Chemistry. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). PMC. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. [Link]
-
Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. (2021). ACS Medicinal Chemistry Letters. [Link]
-
Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. (2022). Journal of the Iranian Chemical Society. [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]
-
Synthesis and Structure‐Activity Relationship Analysis of 2‐Substituted‐1,2,4‐Triazolo[1,5‐a]Pyrimidin‐7‐Ones and their 6‐Carboxylate Derivatives as Xanthine Oxidase Inhibitors. (2025). ResearchGate. [Link]
-
Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2017). Taylor & Francis Online. [Link]
-
Identification of Direct Protein Targets of Small Molecules. (2011). ResearchGate. [Link]
-
Unmodified methodologies in target discovery for small molecule drugs: A rising star. (2022). Chinese Chemical Letters. [Link]
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- 4. Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 9. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Exploring the Synthesis of Pyrimidine Derivatives for Drug Development
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Privileged Scaffold
In modern medicinal chemistry, the pyrimidine heterocycle is not merely a structural motif; it is a privileged scaffold . Its ubiquity in biological systems (cytosine, thymine, uracil) grants it inherent affinity for diverse biological targets, including kinases, folate-dependent enzymes, and G-protein-coupled receptors (GPCRs).
This guide moves beyond basic textbook synthesis. We explore high-fidelity, scalable methodologies for constructing and diversifying pyrimidine cores. We contrast De Novo Assembly (multicomponent strategies) with Late-Stage Functionalization (C-H activation), providing a decision framework for selecting the optimal route based on the target's structural complexity and the development phase.
Strategic Rationale & SAR Logic
The pyrimidine ring offers specific vectors for chemical modification that directly correlate with biological activity. Understanding these vectors is crucial before selecting a synthetic route.
Structure-Activity Relationship (SAR) Vectors[1][2]
-
N1/N3 Positions: Critical for hydrogen bonding (donor/acceptor) within the ATP-binding pocket of kinases. Alkylation here often modulates solubility and metabolic stability.
-
C2 Position: The "Gateway." Substitution here (often via nucleophilic aromatic substitution,
) allows for the introduction of solubilizing amines or specific recognition elements. -
C4/C6 Positions: The "Warhead" vectors. Aryl or heteroaryl groups here frequently drive potency through
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein. -
C5 Position: The "Fine-Tuning" vector. Small halogens or alkyl groups here can induce conformational locks, improving selectivity by restricting bond rotation.
Visualization: Strategic Synthetic Pathways
The following diagram outlines the decision logic for synthesizing pyrimidine derivatives.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target architecture.
Pathway A: De Novo Assembly (The Biginelli Protocol)
The Biginelli reaction is the gold standard for accessing dihydropyrimidinones (DHPMs), which are potent calcium channel blockers and emerging anticancer agents (e.g., Monastrol).
Technical Insight: The Mechanism
The reaction is not a simple concerted process.[1][2][3][4][5] It follows a "Imine-Enamine" mechanism.[6]
-
Imine Formation: The aldehyde condenses with urea to form an
-acyliminium ion intermediate. -
Enamine Addition: The
-keto ester enolizes and attacks the iminium ion. -
Cyclization: Intramolecular nucleophilic attack and dehydration close the ring.
Critical Control Point: The stability of the
Experimental Protocol 1: Microwave-Assisted Biginelli Synthesis
This protocol utilizes microwave irradiation to reduce reaction times from hours to minutes, improving yield and purity.
Reagents:
-
Benzaldehyde derivative (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea / Thiourea (1.2 mmol)
-
Catalyst:
(5 mol%) or Concentrated HCl (2 drops) -
Solvent: Ethanol (2 mL)
Step-by-Step Workflow:
-
Charge: In a microwave-safe vial (10 mL), combine the aldehyde, ethyl acetoacetate, and urea.
-
Solvate & Catalyze: Add ethanol and the catalyst. Cap the vial with a Teflon-lined septum.
-
Irradiate: Place in a microwave reactor.
-
Settings: 100°C, 150 W max power, high stirring.
-
Time: 10–15 minutes (monitor pressure).
-
-
Quench & Crystallize: Pour the hot reaction mixture onto crushed ice (20 g). Stir for 5 minutes. The solid DHPM precipitate should form immediately.
-
Filtration: Filter the solid under vacuum. Wash with cold water (
) and cold ethanol ( ). -
Recrystallization: Recrystallize from hot ethanol to obtain pure crystals.
Self-Validation Checkpoints:
-
Visual: The reaction mixture typically turns from clear/yellow to a turbid suspension upon completion.
-
TLC: Eluent Hexane:EtOAc (3:1). The product should appear as a distinct spot with
, while starting aldehyde ( ) disappears. -
NMR Signature: Look for the characteristic methine proton (C4-H) doublet/singlet around
5.0–5.5 ppm in NMR.
Pathway B: Late-Stage Functionalization (C-H Activation)
For existing pyrimidine cores, C-H activation allows for the rapid generation of libraries without de novo synthesis. This is particularly useful for "scaffold hopping" in lead optimization.
Technical Insight: Minisci-Type Radical Alkylation
Pyrimidines are electron-deficient heterocycles, making them poor substrates for electrophilic aromatic substitution but excellent substrates for radical nucleophilic substitution . The Minisci reaction utilizes carbon-centered radicals (generated from carboxylic acids, alcohols, or alkyl halides) to functionalize the electron-deficient C2, C4, or C6 positions.
Experimental Protocol 2: Photoredox Minisci Alkylation
This protocol uses visible light and a photocatalyst to generate alkyl radicals under mild conditions.
Reagents:
-
Pyrimidine substrate (0.5 mmol)
-
Alkyl carboxylic acid (2.0 mmol) - Source of the alkyl radical
-
Photocatalyst:
(1 mol%) -
Oxidant:
(1.5 mmol) -
Solvent: DMSO/H2O (4:1, 5 mL)
Step-by-Step Workflow:
-
Degas: Combine pyrimidine, carboxylic acid, photocatalyst, and oxidant in a vial. Add solvent.[7] Sparge with Nitrogen/Argon for 10 minutes to remove oxygen (radical quencher).
-
Irradiate: Place the vial 2–3 cm away from a Blue LED (450 nm, ~30W). Stir vigorously at room temperature.
-
Monitor: Irradiate for 12–24 hours.
-
Workup: Dilute with EtOAc (20 mL) and wash with saturated
(to remove unreacted acid) and brine. -
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography.
Self-Validation Checkpoints:
-
Color Change: The reaction often shifts from yellow (catalyst color) to dark orange/brown as the reaction progresses.
-
Regioselectivity: In 4-substituted pyrimidines, substitution typically occurs at C2 or C6.
NMR will show the loss of the aromatic proton at the site of substitution.
Comparative Data: Yields & Conditions
The following table summarizes the efficiency of different methodologies for synthesizing a standard target: 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one .
| Method | Catalyst | Conditions | Time | Yield (%) | Green Score |
| Classical Biginelli | HCl (conc.) | Reflux (EtOH) | 18 hrs | 65-70% | Low |
| Microwave-Assisted | 100°C (MW) | 15 min | 88-92% | High | |
| Ultrasound | Ambient (Sonicate) | 45 min | 82-85% | Med | |
| Solvent-Free | 80°C (Grind) | 30 min | 85-90% | High |
Table 1: Comparison of synthetic methodologies. "Green Score" reflects solvent toxicity and energy consumption.
Mechanism Visualization: The Biginelli Cycle
Understanding the catalytic cycle is essential for troubleshooting.
Figure 2: The acid-catalyzed Biginelli reaction mechanism highlighting the critical N-acyliminium intermediate.
References
-
Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog." Accounts of Chemical Research.
-
Sutar, N. R., et al. (2025).[8] "A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential." International Journal of Science and Technology.
-
Proctor, R. S. J., & Phipps, R. J. (2020). "Late stage C–H functionalization via chalcogen and pnictogen salts." Chemical Science.
-
Nagaraju, S., et al. (2025). "Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines." PMC.
-
Sharma, P., et al. (2021). "Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review." Arabian Journal of Chemistry.
-
Wang, Y., et al. (2024). "Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing." CCS Chemistry.
Sources
- 1. Late stage C–H functionalization via chalcogen and pnictogen salts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03833D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. researchgate.net [researchgate.net]
- 7. moodle2.units.it [moodle2.units.it]
- 8. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT [ijsat.org]
Methodological & Application
using 2-piperidin-1-yl-pyrimidine-5-carboxylic acid in cell-based assays
Application Note: Profiling 2-Piperidin-1-yl-pyrimidine-5-carboxylic Acid as a Bioactive Scaffold and Reference Control in Cell-Based Assays
Executive Summary
2-Piperidin-1-yl-pyrimidine-5-carboxylic acid is a critical pharmacophore and synthetic intermediate used in the development of inhibitors for Lipoxygenase (LOX) , Acetylcholinesterase (AChE) , and anti-fibrotic agents targeting collagen synthesis.[1][2] While often derivatized into amides or esters to enhance potency and permeability, the free acid form serves a vital role in cell-based assays as a negative control , a metabolite standard , and a fragment-based screening hit .[2]
This guide details the protocols for solubilization, cytotoxicity profiling, and functional validation of this scaffold.[2] It addresses the specific physicochemical challenges of the carboxylic acid moiety in cellular environments, ensuring data integrity in drug discovery workflows.[2]
Chemical Properties & Reagent Handling
The presence of the carboxylic acid group (pKa ~3-4) and the basic piperidine nitrogen creates a zwitterionic potential that significantly impacts solubility and cell permeability.[2]
| Property | Specification |
| CAS Number | 842974-64-5 |
| Molecular Formula | C₁₀H₁₃N₃O₂ |
| Molecular Weight | 207.23 g/mol |
| Solubility | DMSO (up to 50 mM), Ethanol (Low), Water (pH dependent) |
| Storage | -20°C (Solid), -80°C (DMSO Stock) |
Protocol 1: Preparation of Assay-Ready Stocks
Rationale: Direct addition of acidic DMSO stocks to cell media can cause local pH drops, precipitating the compound or causing artifactual toxicity.[2]
-
Stock Solution (50 mM): Dissolve 10.36 mg of compound in 1 mL of anhydrous DMSO. Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.
-
Intermediate Dilution: Dilute the DMSO stock 1:10 in PBS (pH 7.4) before adding to media. This buffers the acid.[2]
-
Note: If precipitation occurs upon PBS addition, add 1 equivalent of NaOH (0.1 M) to deprotonate the acid, forming the more soluble carboxylate salt.[2]
-
-
Final Assay Concentration: Typical screening range is 1 µM – 100 µM.[2] Ensure final DMSO concentration is <0.5% (v/v).[2]
Biological Context & Experimental Logic
In drug discovery, this molecule is often the "inactive" precursor to potent amide-linked drugs.[2]
-
As a Negative Control: It validates that the biological activity of a drug candidate (e.g., a piperidine-pyrimidine amide) is due to the specific conjugated "warhead" and not the general scaffold.[2]
-
As a Metabolite: In vivo, amide bonds hydrolyze.[2] Testing the acid ensures that the breakdown product is non-toxic and biologically inert.[2]
Pathway Visualization: Scaffold vs. Inhibitor Action
The following diagram illustrates the logic of using the acid as a control in a generic signaling pathway (e.g., NF-κB or Fibrosis), where the derivative inhibits the target, but the acid should not.[2]
Caption: Mechanistic distinction between the active amide derivative and the carboxylic acid scaffold. The acid serves as a negative control to verify target specificity.[2]
Experimental Protocols
Protocol 2: Cytotoxicity Profiling (MTT Assay)
Objective: To establish the "No Observed Adverse Effect Level" (NOAEL) of the scaffold in HepG2 (liver) or HEK293 (kidney) cells.[2]
Materials:
Steps:
-
Seeding: Plate cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO₂.
-
Treatment: Aspirate media. Add 100 µL of fresh media containing the compound (0, 1, 10, 50, 100 µM).[2] Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin 1 µM).[2]
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours until purple formazan crystals form.
-
Solubilization: Remove media carefully.[2] Add 100 µL DMSO to dissolve crystals.
-
Read: Measure absorbance at 570 nm.
-
Analysis: Calculate % Viability =
.[2]
Protocol 3: Functional Negative Control Assay (Anti-Fibrosis Model)
Context: Derivatives of this acid are potent anti-fibrotic agents in HSC-T6 cells [Source 2].[1][2] This assay confirms that the acid itself does not inhibit collagen production.[2]
Materials:
-
Sirius Red Stain (Collagen quantification)[2]
Steps:
-
Induction: Seed HSC-T6 cells (5,000/well). Starve in serum-free media for 12 hours.
-
Co-Treatment: Treat cells with TGF-β1 (5 ng/mL) AND either:
-
Incubation: Incubate for 48 hours.
-
Fixation: Fix cells with 4% paraformaldehyde for 15 mins.
-
Staining: Stain with 0.1% Sirius Red in picric acid for 1 hour. Wash with 0.1% acetic acid.[2]
-
Quantification: Elute stain with 0.1 N NaOH and read at 540 nm.
-
Interpretation:
Data Analysis & Troubleshooting
Table 1: Expected Phenotypes in Validation Assays
| Assay Type | Metric | Active Drug (Derivative) | Scaffold (Acid Control) | Interpretation |
| Cytotoxicity | IC50 (µM) | Variable | > 100 µM | Scaffold is non-toxic.[1][2] |
| Target Potency | IC50 (µM) | < 1 µM | > 50 µM | Activity requires derivatization. |
| Permeability | Caco-2 (Papp) | High | Low | Acid has poor uptake; requires esterification.[1][2] |
Troubleshooting Guide:
-
Issue: Compound precipitates in media.
-
Issue: Unexpected toxicity in control wells.
-
Cause: Residual piperidine impurities or DMSO concentration >1%.[2]
-
Solution: Verify purity (>95%) via LC-MS and lower DMSO to 0.1%.
-
References
-
Pontiki, E., et al. (2024).[2] Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase. PMC . Link
-
Zhang, Y., et al. (2020).[2] Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI Molecules . Link[2]
-
Ma, Z., et al. (2022).[2] Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters . Link
-
Sova, M., et al. (2023).[2] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI Pharmaceuticals .[2] Link[2]
Sources
analytical methods for characterizing 2-piperidin-1-yl-pyrimidine-5-carboxylic acid
An In-Depth Guide to the Analytical Characterization of 2-(Piperidin-1-yl)pyrimidine-5-carboxylic Acid
Introduction
In the landscape of modern drug discovery and development, pyrimidine derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] 2-(Piperidin-1-yl)pyrimidine-5-carboxylic acid is a molecule of significant interest, combining three key pharmacophoric elements: a pyrimidine ring, a piperidine moiety, and a carboxylic acid group. This unique structural amalgamation suggests its potential as a versatile building block for novel chemical entities with diverse biological activities. The piperidine ring, a prevalent scaffold in many approved drugs, can influence solubility, lipophilicity, and metabolic stability, while the carboxylic acid group provides a handle for further chemical modification and can play a crucial role in target binding.[3]
The robust and comprehensive characterization of such molecules is a non-negotiable prerequisite for their advancement in any research and development pipeline. Establishing the identity, purity, and stability of 2-(Piperidin-1-yl)pyrimidine-5-carboxylic acid is paramount for ensuring reproducible biological data and meeting stringent regulatory standards. This application note provides a detailed guide for researchers, scientists, and drug development professionals, outlining a suite of orthogonal analytical methods for the definitive characterization of this compound. The protocols described herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of analytical method development. These properties dictate choices regarding solvent selection, chromatographic conditions, and sample handling. While experimental data for this specific molecule is not widely published, we can predict its key properties based on its constituent structural motifs.
Table 1: Physicochemical Properties of 2-(Piperidin-1-yl)pyrimidine-5-carboxylic Acid
| Property | Value (Predicted/Calculated) | Rationale & References |
| Chemical Structure | ![]() | The structure consists of a pyrimidine ring substituted at the 2-position with a piperidin-1-yl group and at the 5-position with a carboxylic acid. |
| Molecular Formula | C₁₀H₁₃N₃O₂ | Derived from the chemical structure. |
| Molecular Weight | 207.23 g/mol | Calculated from the molecular formula.[4] |
| Appearance | White to off-white crystalline powder | Based on similar pyrimidine carboxylic acids.[5] |
| pKa | ~3.5-4.5 (Carboxylic Acid), ~8.5-9.5 (Piperidine N) | The carboxylic acid pKa is influenced by the electron-withdrawing pyrimidine ring. The piperidine nitrogen pKa is typical for secondary amines.[6] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF) and aqueous bases. Sparingly soluble in water. | The carboxylic acid group enhances solubility in basic solutions, while the overall structure allows for solubility in polar organic solvents.[7] |
| UV λmax | ~250-280 nm | The pyrimidine ring is the primary chromophore. The exact λmax is influenced by substituents and solvent.[8][9] |
Chromatographic Analysis for Purity and Identity
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for assessing the purity of pharmaceutical compounds. When interfaced with a mass spectrometer (LC-MS), it becomes a powerful tool for unequivocal identity confirmation and characterization of impurities.
Rationale for Method Selection
The presence of both a moderately polar pyrimidine core and an ionizable carboxylic acid group makes reversed-phase HPLC an ideal separation technique. A C18 stationary phase provides sufficient hydrophobic retention, while an acidified aqueous mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), is highly effective for this molecule, as the nitrogen atoms in the pyrimidine and piperidine rings are readily protonated in positive ion mode.
Experimental Workflow: HPLC/LC-MS
Caption: Workflow for purity and identity analysis by HPLC/LC-MS.
Detailed Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: A standard HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm or DAD scan from 200-400 nm.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
Protocol Addendum: Mass Spectrometry (LC-MS)
-
Instrumentation: Couple the HPLC system to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[10]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Expected Ion: [M+H]⁺ = 208.10 m/z.
-
Scan Mode: Full scan from m/z 50-500. For impurity analysis, MS/MS fragmentation can be performed on the parent ion to elucidate the structure of minor components.[11]
Spectroscopic Analysis for Structural Elucidation
While chromatography provides information on purity, spectroscopy is essential for the unambiguous confirmation of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy provides a complete picture of the molecule's architecture and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for de novo structure determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.
-
Rationale: The structure of 2-(Piperidin-1-yl)pyrimidine-5-carboxylic acid contains distinct proton and carbon environments that will give rise to a predictable and interpretable NMR spectrum. The aromatic protons on the pyrimidine ring will appear in the downfield region, while the aliphatic protons of the piperidine ring will be in the upfield region. The presence of the carboxylic acid proton is also a key diagnostic signal.
-
Detailed Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable carboxylic acid proton.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire at least 16 scans. The spectral window should cover -1 to 14 ppm.
-
¹³C NMR: Acquire several thousand scans with proton decoupling. The spectral window should cover 0 to 180 ppm.
-
2D NMR (Optional but Recommended): Experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can be used to definitively assign all signals.
-
-
-
Expected Spectral Features:
-
¹H NMR (in DMSO-d₆):
-
~12.0-13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~8.5-8.8 ppm (singlet, 2H): Protons at C4 and C6 of the pyrimidine ring.
-
~3.5-3.8 ppm (multiplet, 4H): Piperidine protons adjacent to the nitrogen (α-protons).
-
~1.5-1.7 ppm (multiplet, 6H): Remaining piperidine protons (β- and γ-protons).
-
-
¹³C NMR (in DMSO-d₆):
-
~165-170 ppm: Carboxylic acid carbonyl carbon.
-
~158-162 ppm: Pyrimidine carbons C2, C4, C6.
-
~120-125 ppm: Pyrimidine carbon C5.
-
~45-50 ppm: Piperidine α-carbons.
-
~20-30 ppm: Piperidine β- and γ-carbons.
-
-
Sources
- 1. scialert.net [scialert.net]
- 2. heteroletters.org [heteroletters.org]
- 3. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 4. Minoxidil | C9H15N5O | CID 4201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Pipecolic acid, (-)- | C6H11NO2 | CID 439227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 8. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmacokinetic Profiling of Novel Pyrimidine Compounds
Strategic Overview: The Pyrimidine Paradox
Pyrimidine scaffolds (cytosine, thymine, uracil derivatives) form the backbone of modern oncology (e.g., 5-FU, Gemcitabine) and targeted kinase inhibitors. However, they present a unique pharmacokinetic (PK) paradox:
-
Solubility vs. Permeability: Many novel pyrimidines possess high crystal lattice energy (high melting points), leading to poor aqueous solubility, yet require significant polarity to mimic nucleosides for transporter uptake.
-
Metabolic Divergence: They are subject to two distinct metabolic fates—standard Cytochrome P450 (CYP) oxidation or rapid catabolism by Dihydropyrimidine Dehydrogenase (DPD), a cytosolic enzyme often overlooked in standard microsomal assays.
-
Bioanalytical Difficulty: Their high polarity often leads to poor retention on standard C18 chromatography, causing "ion suppression" zones in Mass Spectrometry.
This guide outlines a self-validating workflow to navigate these challenges, moving from in vitro liability screens to in vivo validation.
Workflow Visualization
The following decision matrix outlines the critical path for profiling pyrimidines, specifically addressing the polarity bifurcation early in the process.
Figure 1: Integrated workflow for pyrimidine PK profiling. Note the early divergence based on solubility.
Protocol 1: Kinetic Solubility Screening (The "Go/No-Go")
Objective: Pyrimidines often exhibit "brick-dust" properties. This assay determines if the compound is soluble enough for biological assays.
Materials
-
Stock Solution: 10 mM test compound in DMSO.
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Filter Plate: 0.45 µm PVDF 96-well filter plate.
Methodology
-
Spike: Dispense 196 µL of PBS into a 96-well mixing plate. Add 4 µL of 10 mM DMSO stock (Final conc: 200 µM, 2% DMSO).
-
Incubate: Shake at 500 rpm for 24 hours at room temperature. Why: This ensures equilibrium is approached, though "kinetic" solubility often reads higher than thermodynamic.
-
Filtration: Transfer suspension to the filter plate and apply vacuum/centrifugation to remove undissolved precipitate.
-
Quantification: Analyze filtrate via UV-Vis (254/280 nm) or LC-UV against a standard curve prepared in 50:50 DMSO:Water (where solubility is guaranteed).
Acceptance Criteria:
-
High Solubility: > 50 µM (Proceed to standard formulation).
-
Low Solubility: < 10 µM (Requires lipid-based or nanoparticle formulation).
Protocol 2: Metabolic Stability (Microsomal & Cytosolic)
Scientific Rationale: Standard liver microsomes contain CYPs but lack cytosolic enzymes. Pyrimidines are often metabolized by Dihydropyrimidine Dehydrogenase (DPD) , which is cytosolic. Relying solely on microsomes yields false "high stability" data.
Experimental Design
-
Test System: Pooled Human Liver Microsomes (HLM) AND Pooled Human Liver Cytosol.
-
Concentration: 1 µM test compound (to ensure linear enzyme kinetics,
).
Step-by-Step Procedure
-
Preparation: Thaw HLM and Cytosol on ice. Dilute to 0.5 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-Incubation: Aliquot 198 µL of enzyme/buffer mix into plates. Spike 2 µL of compound. Warm to 37°C for 5 mins.
-
Initiation:
-
Plate A (Oxidative): Add NADPH regenerating system (for CYPs).
-
Plate B (Reductive/DPD): Add NADPH + specific DPD cofactors if available (or rely on endogenous cytosolic NADPH).
-
-
Sampling: At
min, remove 30 µL aliquots. -
Quenching: Immediately dispense into 120 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Processing: Centrifuge at 4000 rpm for 20 min to precipitate proteins. Inject supernatant onto LC-MS/MS.[1][2]
Data Calculation:
Plot
Protocol 3: Bioanalytical Strategy (LC-MS/MS)
Challenge: Pyrimidines are polar. On standard C18 columns, they elute in the "void volume" (unretained), leading to ion suppression from salts.
Column Selection Logic
-
Scenario A: Lipophilic Pyrimidine (LogP > 1.5): Use C18 (e.g., Waters BEH C18).
-
Scenario B: Polar Pyrimidine (LogP < 1.0): Use HILIC (Hydrophilic Interaction Liquid Chromatography).[3]
HILIC Method (Recommended for Nucleoside Analogs)
-
Column: Waters BEH Amide or Phenomenex Kinetex HILIC (1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0.0 min: 95% B (High organic holds polar compounds)
-
2.0 min: 50% B[4]
-
2.1 min: 95% B (Re-equilibrate)
-
-
Critical Step: HILIC requires long re-equilibration. Ensure at least 2 minutes of post-run time at initial conditions.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Peak Tailing | Interaction with silanols | Increase buffer strength (10mM |
| Low Sensitivity | Ion suppression | Switch from MeOH precipitation to ACN; use HILIC to move peak away from void. |
| Carryover | Pyrimidine sticking to injector | Use a needle wash of 50:50:1 ACN:Water:Formic Acid. |
Protocol 4: In Vivo Pharmacokinetics (Rat)
Objective: Determine oral bioavailability (
Study Design
-
Species: Sprague-Dawley Rats (Male, n=3 per arm), cannulated (jugular vein).
-
Dosing:
-
IV Arm: 1 mg/kg (Bolus). Vehicle: 5% DMSO / 10% Solutol / 85% Saline.
-
PO Arm: 5 mg/kg (Gavage). Vehicle: 0.5% Methylcellulose (suspension) or PEG400/Water (solution).
-
Sampling Schedule
-
Timepoints: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
Blood Handling: Collect into K2-EDTA tubes. Centrifuge within 15 mins at 4°C to prevent ex vivo degradation (pyrimidines are unstable in whole blood due to deaminase activity).
Data Analysis (Non-Compartmental)
Calculate parameters using the Trapezoidal Rule:
-
AUC (Area Under Curve): Total exposure.
-
Clearance (
): -
Bioavailability (
):
References
-
FDA Guidance for Industry (2018). Bioanalytical Method Validation.[5][6][7] U.S. Food and Drug Administration.[6][8] [Link]
-
Derissen, E. J., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology.[9] Clinical Pharmacokinetics.[9][10] [Link]
-
Agilent Technologies. Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase. Technical Note. [Link]
- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier Science. (Standard text for kinetic solubility protocols).
Sources
- 1. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. agilent.com [agilent.com]
- 4. Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. researchgate.net [researchgate.net]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Piperidin-1-yl)pyrimidine-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-(piperidin-1-yl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, leading to improved yield and purity.
Introduction: The Synthetic Challenge
The synthesis of 2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is a crucial step in the development of various pharmaceutical agents. While the overall synthetic route appears straightforward, achieving high yields and purity can be challenging. This guide provides a systematic approach to troubleshooting and optimizing your experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions based on established chemical principles.
FAQ 1: What is the most common synthetic route and what are the critical steps?
The most prevalent and efficient method for synthesizing 2-(piperidin-1-yl)pyrimidine-5-carboxylic acid involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): This step involves the reaction of a 2-halopyrimidine-5-carboxylate ester (typically the chloro- or bromo- derivative) with piperidine. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack.[1][2]
-
Ester Hydrolysis: The resulting 2-(piperidin-1-yl)pyrimidine-5-carboxylate ester is then hydrolyzed, usually under basic conditions, to yield the final carboxylic acid product.[3]
The critical aspects of this synthesis are ensuring the SNAr reaction goes to completion and that the subsequent hydrolysis is efficient without causing degradation of the product.
FAQ 2: I am getting a low yield in the SNAr reaction between my 2-chloropyrimidine-5-carboxylate ester and piperidine. What are the likely causes and how can I improve it?
Low yields in the SNAr step are a common hurdle. Here are the primary factors to investigate:
-
Insufficient Reaction Temperature: SNAr reactions on electron-deficient heterocycles often require heating to proceed at a reasonable rate.[4] If you are running the reaction at or near room temperature, a gradual increase in temperature (e.g., to 60-100 °C) can significantly improve the yield. Microwave irradiation can also be an effective method for accelerating the reaction.[5]
-
Inappropriate Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.[4] If you are using a non-polar or protic solvent, switching to a polar aprotic solvent is recommended. However, reactions in some alcohols like 2-propanol or even water can be successful under the right conditions.[1][6]
-
Base and Stoichiometry: While piperidine can act as both the nucleophile and the base to neutralize the generated HCl, it is often beneficial to add an additional, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[7] This ensures that the expensive piperidine is not consumed as a salt. Using a slight excess of piperidine (1.1-1.5 equivalents) is also common practice.
-
Competing Side Reactions: The primary side reaction to consider is the hydrolysis of the starting material or product if water is present in the reaction mixture, leading to the formation of hydroxypyrimidines.[8] Ensure that your reagents and solvent are anhydrous, especially if you are not using an aqueous system.
Troubleshooting Workflow for Low SNAr Yield
Caption: Troubleshooting logic for low SNAr yield.
FAQ 3: My ester hydrolysis is incomplete, or I am seeing degradation of my product. What should I do?
Incomplete hydrolysis or product degradation can significantly impact your final yield and purity.
-
Hydrolysis Conditions: Basic hydrolysis using LiOH or NaOH in a mixture of water and a co-solvent like methanol or THF is a standard procedure.[3] If the reaction is incomplete, you can try increasing the reaction temperature (e.g., to 60 °C) or extending the reaction time.
-
Monitoring the Reaction: It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting ester. Over-exposing the product to harsh basic conditions can lead to decomposition.
-
Work-up Procedure: After the hydrolysis is complete, the reaction mixture should be cooled and carefully acidified to precipitate the carboxylic acid. Adding the acid slowly while monitoring the pH is important to avoid localized overheating and potential degradation. The final pH for precipitation is typically around 4-5.
| Parameter | Recommendation for Incomplete Hydrolysis | Recommendation for Product Degradation |
| Base | Use a stronger base (e.g., switch from Na2CO3 to LiOH or NaOH) | Use a milder base (e.g., LiOH instead of NaOH) |
| Temperature | Increase temperature (e.g., from RT to 60 °C) | Decrease temperature (e.g., from 60 °C to RT) |
| Reaction Time | Increase reaction time | Monitor closely and stop the reaction upon completion |
| Co-solvent | Ensure adequate co-solvent (MeOH, THF) for solubility | Use a co-solvent that allows for lower reaction temperatures |
FAQ 4: I am having difficulty purifying the final product. What are the recommended methods?
Purification of 2-(piperidin-1-yl)pyrimidine-5-carboxylic acid can be achieved through several methods:
-
Precipitation and Filtration: The most straightforward method is the precipitation of the product from the aqueous solution after hydrolysis by adjusting the pH. The resulting solid can be collected by filtration and washed with water to remove inorganic salts, followed by a wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.[9]
-
Recrystallization: If the crude product is not of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be very effective.
-
Column Chromatography: While less common for the final carboxylic acid due to its polarity, column chromatography on silica gel can be used. A mobile phase containing a small amount of acetic or formic acid is often required to ensure good peak shape and prevent streaking.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific substrate and laboratory conditions.
Protocol 1: Synthesis of Ethyl 2-(Piperidin-1-yl)pyrimidine-5-carboxylate (SNAr Reaction)
-
To a round-bottom flask, add ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq.).
-
Add a suitable anhydrous solvent such as DMF or 2-propanol (to a concentration of ~0.1-0.5 M).
-
Add piperidine (1.2 eq.) and triethylamine (1.5 eq.).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If using a water-miscible solvent like DMF, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-(Piperidin-1-yl)pyrimidine-5-carboxylic Acid (Ester Hydrolysis)
-
Dissolve the crude ethyl 2-(piperidin-1-yl)pyrimidine-5-carboxylate (1.0 eq.) in a mixture of methanol or THF and water.
-
Add LiOH (2.0-3.0 eq.) or NaOH (2.0-3.0 eq.).
-
Stir the mixture at room temperature or heat to 60 °C, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add aqueous HCl (e.g., 1 M) with vigorous stirring until the pH of the solution is approximately 4-5.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether or hexane.
-
Dry the product under vacuum to afford the final 2-(piperidin-1-yl)pyrimidine-5-carboxylic acid.
General Reaction Scheme
Caption: General two-step synthesis route.
References
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
- Lager, E., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(1), 102-105.
- El-Sayed, M. A., et al. (2018). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities.
- Kralj, E., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7805.
- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-8.
- Ballard, E., & Johnson, T. B. (1940). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 62(4), 745-747.
- BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
- Preprints.org. (2023).
- BenchChem. (2025).
- ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
- Morales-delaRosa, S., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5195.
- Pellón, R. F., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids.
- Wu, Y. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Colacot, T. J., et al. (2018). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 7(8), 617-623.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
- ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
- Sova, M., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5363-5377.
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- MedchemExpress.com. (n.d.). 2-Chloropyrimidine-5-carboxylic acid.
- Chem-Impex. (n.d.). 2-Chloro-pyrimidine-5-carboxylic acid.
- PMC. (n.d.). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase.
- Sigma-Aldrich. (n.d.). Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)
- PubMed. (n.d.). Design and synthesis of pyridin-2-yloxymethylpiperidin-1-ylbutyl amide CCR5 antagonists that are potent inhibitors of M-tropic (R5)
- ResearchGate. (2025). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
- Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
- Google Patents. (n.d.). US9868739B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).
- PMC. (n.d.).
- ARKIVOC. (2025).
- TCI AMERICA. (n.d.).
- Diva-portal.org. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
- MDPI. (2024).
- Arabian Journal of Chemistry. (n.d.).
Sources
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. longdom.org [longdom.org]
Technical Support Center: Purification of Pyrimidine-5-Carboxylic Acids
Status: Operational Ticket ID: PYR-5-PUR-001 Responder: Senior Application Scientist, Process Chemistry Division Subject: Advanced Purification Protocols & Troubleshooting for Pyrimidine-5-COOH Derivatives
Executive Summary: The Deceptive Simplicity
Pyrimidine-5-carboxylic acids are critical scaffolds in kinase inhibitors and antiviral therapeutics. While they appear structurally simple, they present a "perfect storm" of purification challenges:
-
Amphoteric Nature: The basic pyrimidine nitrogens (pKa ~1.0–2.0) and the acidic carboxyl group (pKa ~3.0–4.0) create complex solubility profiles dependent on pH.
-
Thermal Instability: Unlike benzene analogs, pyrimidine rings are electron-deficient, making the carboxylic acid prone to decarboxylation at elevated temperatures (>150°C), especially in the presence of metals or acidic catalysts.
-
Solubility Paradox: They are often insoluble in non-polar organic solvents (DCM, Hexane) but too soluble in polar protic solvents (MeOH, Water) to crystallize easily, leading to the dreaded "oiling out."
This guide moves beyond standard textbook advice, offering field-proven protocols to isolate high-purity material.
Module 1: The "pH Swing" Precipitation (Primary Isolation)
The Concept: Most synthesis routes (hydrolysis of esters or oxidation of methyl groups) yield the pyrimidine-5-carboxylate as a salt (Sodium or Potassium). The most common error is rapid acidification to pH 1.0, which often protonates the pyrimidine nitrogens, forming a soluble hydrochloride salt rather than the desired free acid precipitate.
The "Isoelectric Trap" Protocol:
-
Dissolution: Dissolve crude salt in minimal water (5 vol). If the solution is dark, treat with activated charcoal (5 wt%) at 50°C for 30 min, then filter through Celite.
-
Targeting the Sweet Spot:
-
Cool solution to 0–5°C.
-
Slowly add 1N HCl (do not use conc. HCl to avoid local heating/degradation).
-
CRITICAL: Monitor pH continuously. You are aiming for the Isoelectric Point (pI) , typically between pH 3.0 and 4.0 for unsubstituted pyrimidine-5-COOH.
-
Observation: Precipitation usually begins at pH ~5.0. Continue to pH 3.5.
-
Stop: If you drop below pH 2.5, the precipitate may re-dissolve as the cationic HCl salt forms.
-
-
Digestion: Once at pH 3.5, stir the slurry for 1-2 hours at 0°C. This "Ostwald ripening" allows small, amorphous particles to dissolve and re-deposit on larger crystals, improving filterability.
Visualization: The pH Solubility Curve
Caption: The "U-Shaped" solubility profile. Stopping at the solubility minimum (Target) is crucial to prevent re-dissolution as a cationic salt.
Module 2: Recrystallization & "Oiling Out" Recovery
The Issue: Pyrimidine-5-carboxylic acids often form supersaturated solutions that separate into a second liquid phase (oil) rather than crystallizing. This occurs because the lattice energy is high (high melting point), but the solvation energy in polar solvents is also high.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Protocol Type | Best For |
| Water | 100% | Thermal Swing | Simple, inorganic salt removal. |
| DMSO / Water | 1:5 to 1:10 | Anti-Solvent | High-melting, poorly soluble derivatives. |
| EtOH / Water | 9:1 | Thermal Swing | Removing non-polar impurities. |
| AcOH / Water | 1:1 | Thermal Swing | Zwitterionic amino-pyrimidines. |
Protocol: Anti-Solvent Crystallization (DMSO/Water) Use this when thermal recrystallization fails.
-
Dissolve the crude solid in the minimum amount of DMSO at Room Temperature (RT). Do not heat above 60°C to avoid decarboxylation.
-
Filter to remove insoluble inorganic salts (NaCl/KCl from Module 1).
-
Place the DMSO filtrate in a vessel with vigorous stirring.
-
Slow Addition: Add Water (anti-solvent) dropwise.
-
Filter and wash with water to remove residual DMSO.
Troubleshooting "Oiling Out": If your product oils out during recrystallization, do not discard.
-
Re-heat the mixture until the oil dissolves (clear solution).
-
Seed the hot solution with a tiny crystal of pure product (if available) or scratch the glass wall.
-
Cool Slowly: Wrap the flask in foil/towel to slow the cooling rate. Rapid cooling traps impurities and promotes oiling.
-
Trituration: If it oils again, decant the solvent, add diethyl ether or MTBE to the oil, and sonicate. This often extracts the solvent trapped in the oil, forcing the solid to crash out.
Module 3: Impurity Management (Decarboxylation & Metals)
The Silent Killer: Decarboxylation Pyrimidine-5-carboxylic acids are prone to losing CO₂ to form the corresponding pyrimidine.
-
Risk Factor: Temperatures >150°C, acidic media, and prolonged reflux.
-
Detection: Check HPLC for a peak with RRT (Relative Retention Time) ~1.2-1.3 (less polar) and Mass Spec [M-44].
-
Prevention: Never dry these compounds in an oven >60°C. Use a vacuum desiccator with P₂O₅ at RT.
Metal Scavenging (Pd/Cu Removal) If synthesized via Pd-catalyzed carbonylation:
-
Dissolve product in dilute base (NaOH).
-
Add Thiol-modified Silica (Si-Thiol) or N-Acetylcysteine .
-
Stir for 4 hours.
-
Filter the scavenger.
-
Re-precipitate via the "pH Swing" method (Module 1).
Troubleshooting & FAQs
Q1: My product is a colored solid (brown/tan), but NMR is clean. How do I de-colorize?
-
Answer: Pyrimidines easily form trace oligomeric impurities that are highly colored but NMR silent.
-
Solution: Dissolve the compound in aqueous base (pH 8-9). Wash this aqueous layer with Ethyl Acetate (3x) to extract non-polar colored organics. Then, re-acidify the aqueous layer to precipitate the pure, white acid.
-
Q2: I see a "ghost peak" in HPLC that disappears in NMR.
-
Answer: This is likely the methyl ester or ethyl ester reforming if you are analyzing in Methanol/Ethanol with an acidic modifier (TFA/Formic acid). Pyrimidine carboxylic acids esterify rapidly.
-
Solution: Switch HPLC diluent to Acetonitrile:Water (no alcohol) or use a non-acidic buffer.
-
Q3: The melting point is 20°C lower than reported literature.
-
Answer: This usually indicates trapped solvent (solvates) or inorganic salts (ash).
-
Test: Run a TGA (Thermogravimetric Analysis) or Ash Test.
-
Fix: If ash is high, dissolve in hot DMF, filter hot (removes salts), and precipitate with water.
-
Q4: Can I use Silica Gel Chromatography?
-
Answer: Generally, no . Carboxylic acids streak badly on silica due to interaction with silanols.
-
Workaround: If you must use chromatography, use Reverse Phase (C18) Flash Chromatography with a water/acetonitrile gradient containing 0.1% Formic Acid.
-
Decision Logic: Selecting the Purification Route
Caption: Step-by-step logic to determine the least invasive purification method based on impurity profile.
References
-
Solubility & Physicochemical Properties
-
Decarboxylation Kinetics
-
Li, F., et al. "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid." Canadian Journal of Chemistry, 1977.[9] (Verified context: Establishes the mechanism and thermal risks of decarboxylation in pyrimidine acids).
-
- Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition, Butterworth-Heinemann, 2017.
-
Synthesis & Isolation Protocols
-
US Patent 5872283A. "Process for decarboxylation of halogenated aromatic carboxylic acids." (Provides industrial context on thermal stability and acid handling).
-
-
pKa and Ionization Data
-
PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid.[10] (Source for chemical structure and predicted physicochemical properties).
-
Sources
- 1. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. PubChemLite - Pyrimidine-5-carboxylic acid (C5H4N2O2) [pubchemlite.lcsb.uni.lu]
addressing solubility issues of 2-piperidin-1-yl-pyrimidine-5-carboxylic acid
Technical Support Center: 2-piperidin-1-yl-pyrimidine-5-carboxylic acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-piperidin-1-yl-pyrimidine-5-carboxylic acid. This guide is designed to provide you with in-depth, practical solutions to the solubility challenges frequently encountered with this compound. As scientists, we understand that overcoming formulation hurdles is critical to advancing research. This document provides foundational knowledge, troubleshooting guides, and detailed protocols to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Foundational Knowledge
This section addresses the fundamental physicochemical properties of 2-piperidin-1-yl-pyrimidine-5-carboxylic acid that govern its solubility. Understanding these principles is the first step in effective troubleshooting.
Q1: What are the key structural features of 2-piperidin-1-yl-pyrimidine-5-carboxylic acid that influence its solubility?
Answer: The solubility of this compound is dictated by its amphoteric nature. It possesses both a basic and an acidic functional group:
-
An Acidic Group: The carboxylic acid (-COOH) on the pyrimidine ring can donate a proton to become a negatively charged carboxylate (-COO⁻).
-
Basic Groups: The nitrogen atoms within the pyrimidine ring and the piperidine ring can accept protons, becoming positively charged.
This dual functionality means the molecule's net charge—and therefore its interaction with solvents—is highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the molecule will have an equal number of positive and negative charges, resulting in a net neutral charge (zwitterion). Zwitterionic compounds often exhibit their lowest aqueous solubility at their pI because the strong intramolecular and intermolecular electrostatic attractions can favor crystallization over solvation.
Q2: Why is my compound poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?
Answer: The poor solubility at neutral pH is a classic indicator of a zwitterionic compound near its isoelectric point. At pH 7.4, the carboxylic acid group is likely deprotonated (negatively charged), while one or more of the basic nitrogen atoms are protonated (positively charged). This leads to the formation of the sparingly soluble zwitterion. The pH-solubility profile for such a compound is typically "U-shaped," with minimum solubility around the pI and significantly higher solubility at acidic and basic pH values.
Q3: What are the predicted pKa values for this molecule?
-
The carboxylic acid group is expected to have a pKa in the range of 3.5 - 4.5 .
-
The most basic nitrogen, likely on the piperidine ring or the pyrimidine ring, is expected to have a pKa (for its conjugate acid) in the range of 7.5 - 8.5 .
This wide separation between the acidic and basic pKa values confirms its zwitterionic potential in the physiological pH range.
Troubleshooting Guide: Practical Solutions for Common Issues
This section provides direct answers and actionable advice for specific solubility problems you may encounter during your experiments.
Q4: My compound won't dissolve in my aqueous assay buffer (pH 7.2). How can I get it into solution?
Answer: The most direct method is to exploit the compound's pH-dependent solubility.[1][2] You must shift the pH away from the isoelectric point to ionize the molecule, making it more polar and water-soluble.
-
Acidic Solubilization: By adding a small amount of acid (e.g., 1N HCl), you can lower the pH to <3.0. At this pH, the carboxylic acid will be protonated (neutral), but the basic nitrogens will be fully protonated (cationic), resulting in a highly soluble cationic salt.
-
Basic Solubilization: By adding a small amount of base (e.g., 1N NaOH), you can raise the pH to >9.0. At this pH, the basic nitrogens will be neutral, but the carboxylic acid will be deprotonated (anionic), forming a highly soluble anionic salt.
Causality: According to the Henderson-Hasselbalch equation, when the pH is approximately two units below the pKa of the basic group or two units above the pKa of the acidic group, the molecule will be >99% ionized, maximizing its solubility.[3][4]
Workflow: See Protocol 1: pH-Mediated Aqueous Solubilization for a step-by-step guide.
Q5: I need to prepare a concentrated stock solution for cell culture experiments. What solvent should I use?
Answer: For preparing high-concentration stock solutions (e.g., 10-50 mM), water-miscible organic solvents are the preferred choice. Similar pyrimidine-carboxylic acid compounds show good solubility in these solvents.[5][6]
| Solvent | Typical Usable Concentration | Key Considerations |
| DMSO | 10-50 mM | Gold standard for initial stock preparation. Ensure it is anhydrous and high-purity. |
| DMF | 5-20 mM | Good alternative to DMSO, but can be more toxic to certain cell lines. |
| Ethanol | 1-5 mM | Lower solubilizing power but can be less cytotoxic than DMSO/DMF for some applications. |
Best Practice: Always prepare a concentrated stock in an organic solvent and then dilute it into your aqueous media for the final working concentration.[7] Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q6: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What's happening and how can I fix it?
Answer: This is a common issue known as "antisolvent precipitation." The compound is soluble in the DMSO stock but crashes out when diluted into the aqueous buffer where it has low intrinsic solubility.
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 10 mM instead of 50 mM). This reduces the degree of supersaturation upon dilution.
-
Modify the Dilution Method: Add the DMSO stock to the buffer dropwise while vortexing vigorously. This rapid mixing can sometimes keep the compound in solution.
-
Use Formulation Excipients: For challenging cases, especially for in vivo studies, consider using solubility enhancers in your final aqueous vehicle.[8][9][10]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior.[11][12] They can form inclusion complexes with your compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations.[13]
-
Co-solvents: Including a small percentage of a biocompatible co-solvent like propylene glycol or PEG 400 in your final aqueous buffer can help maintain solubility.[9][16]
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 80 (Tween 80) can form micelles that encapsulate the drug, preventing precipitation.[17][18]
-
Q7: For my in vivo studies, I need a high-concentration, stable, and biocompatible formulation. Is pH adjustment enough?
Answer: While pH adjustment can achieve high concentrations, the resulting highly acidic or basic formulation may not be physiologically tolerable. For in vivo applications, salt formation is the industry-standard approach to dramatically improve solubility and stability without resorting to extreme pH.[19][20][21][22]
By reacting the compound with a suitable acid or base, you can isolate a stable, crystalline salt form with significantly improved aqueous solubility and dissolution rate compared to the parent zwitterion.[23]
-
For this acidic compound: React with a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) to form a highly soluble anionic salt.
-
For this basic compound: React with a pharmaceutically acceptable acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid) to form a highly soluble cationic salt.
See Protocol 2: Small-Scale Salt Screening for a workflow to identify optimal salt forms.
Visualized Workflows and Decision Logic
Troubleshooting Solubility Issues
Caption: Decision tree for addressing solubility challenges.
pH-Dependent Ionization States
Caption: Ionization states at different pH values.
Detailed Experimental Protocols
These protocols provide validated, step-by-step procedures for the techniques discussed above.
Protocol 1: pH-Mediated Aqueous Solubilization
This protocol describes how to solubilize the compound in an aqueous buffer by adjusting the pH.
Materials:
-
2-piperidin-1-yl-pyrimidine-5-carboxylic acid
-
Target aqueous buffer (e.g., Phosphate Buffered Saline)
-
1N HCl and 1N NaOH solutions
-
Calibrated pH meter
-
Volumetric flasks and magnetic stirrer
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of the compound needed for your target concentration.[24]
-
Initial Suspension: Add approximately 80% of the final volume of your target buffer to a beaker containing the compound. Begin stirring. The compound will likely remain as a suspension.
-
Titration: While monitoring the pH, add 1N HCl (for acidic solubilization) or 1N NaOH (for basic solubilization) dropwise.
-
Observe Dissolution: Continue adding the acid or base until the solution becomes completely clear, indicating full dissolution.
-
Final pH Check: Note the pH at which the compound fully dissolves. For robust solubilization, adjust the pH to be at least 1-2 units beyond this point (e.g., if it dissolves at pH 3.5, adjust to pH 2.5).
-
Volume Adjustment: Transfer the clear solution to a volumetric flask and add the target buffer to reach the final desired volume.
-
Validation: Re-check the final pH.[25] Let the solution sit for at least one hour to ensure it remains stable and free of precipitation.
Protocol 2: Small-Scale Salt Screening for Enhanced Solubility
This protocol outlines a method to quickly screen for salt forms that may offer superior solubility and stability for in vivo use.
Materials:
-
2-piperidin-1-yl-pyrimidine-5-carboxylic acid
-
A panel of pharmaceutically acceptable counter-ions (e.g., Acids: HCl, H₂SO₄, CH₃SO₃H; Bases: NaOH, KOH, Tromethamine) as 1M solutions.
-
Water or target buffer
-
Small glass vials (2 mL) with magnetic stir fleas
-
Centrifuge and filtration system (e.g., 0.22 µm syringe filters)
-
Analytical method to quantify concentration (e.g., HPLC-UV, LC-MS).[26]
Procedure:
-
Prepare Slurries: To separate vials, add an excess amount of the parent compound (e.g., 5-10 mg).
-
Add Counter-ion: To each vial, add a stoichiometric equivalent (1.0 eq) of a different counter-ion solution. Add water or buffer to a final volume of 1 mL.
-
Equilibrate: Seal the vials and stir them at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours. This allows the system to reach thermodynamic equilibrium.[27]
-
Phase Separation: After equilibration, visually inspect the vials. Centrifuge the vials to pellet the excess solid.
-
Sample and Analyze: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm filter to remove any remaining solid particles, and dilute as necessary.
-
Quantify Solubility: Analyze the concentration of the compound in the filtrate using a validated analytical method.
-
Identify Leads: The counter-ions that result in the highest aqueous concentration are lead candidates for scale-up and solid-state characterization (e.g., XRPD, DSC).
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Galić, E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]
-
Al-khattaf, F. S. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
-
Contract Pharma. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]
-
Galić, E., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Kumar, L., et al. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(3), 143-150. [Link]
-
Popa, G., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Zhang, G. G. Z., et al. (2017). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics, 14(12), 4614-4624. [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]
-
Patel, M., & Tekade, A. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 4(1), 47-56. [Link]
-
Votano, J. R., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2461-2470. [Link]
-
Analytik NEWS. (2024). Solubility: Importance, Measurements and Applications. [Link]
-
YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]
-
Chadha, R., et al. (2021). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 21(10), 5855-5867. [Link]
-
IPSF. (2021). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. [Link]
-
CUTM Courseware. Solubility: Importance, Measurements and Applications. [Link]
-
Pharmaguideline. (n.d.). Excipients Used in Formulation of Liquid Dosage Forms. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Mettler Toledo. (n.d.). Biological Buffer Preparation Guide. [Link]
-
Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]
-
ADMET & DMPK. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. [Link]
-
Pharmaceutical Technology. (2022). Solubilizing Excipients in Oral and Injectable Formulations. [Link]
- Google Patents. (n.d.).
-
Enfanos. (n.d.). Preparation of Stock Solutions. [Link]
-
Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 209-223. [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
Pharmacy 180. (n.d.). Solubility - Pharmaceutical solutions. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]
-
Solubility of Things. (n.d.). Pyrimidine. [Link]
-
International Journal of Research in Pharmaceutical and Nano Sciences. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH | ADMET and DMPK [pub.iapchem.org]
- 3. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. ipsf.org [ipsf.org]
- 9. Excipients Used in Formulation of Liquid Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 10. kinampark.com [kinampark.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ijpsr.com [ijpsr.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 18. ijrpns.com [ijrpns.com]
- 19. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. research.aston.ac.uk [research.aston.ac.uk]
- 22. pharmasalmanac.com [pharmasalmanac.com]
- 23. rjpdft.com [rjpdft.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. mt.com [mt.com]
- 26. researchgate.net [researchgate.net]
- 27. raytor.com [raytor.com]
Technical Support Center: Avoiding Byproduct Formation in Heterocyclic Synthesis
Status: Operational Operator: Senior Application Scientist Ticket ID: HET-SYN-OPT-001
Mission Statement
Welcome to the Heterocyclic Synthesis Support Center. Our goal is not just to provide "recipes" but to debug the molecular logic of your reaction. Heterocycles are the backbone of modern medicinal chemistry, yet their synthesis is often plagued by polymerization, regioisomeric mixtures, and catalyst poisoning. This guide treats your chemical reaction as a system to be optimized, providing root-cause analysis and self-validating protocols to ensure purity and yield.
Module 1: General Troubleshooting & System Diagnostics
Before dissecting specific scaffolds, we must address the universal variables that drive byproduct formation.
Diagnostic Table: Common Failure Modes
| Symptom | Probable Cause | Mechanistic Root | Corrective Action |
| Black Tar / Polymerization | Acid sensitivity or excessive heat | Electron-rich heterocycles (pyrroles, indoles) undergo acid-catalyzed oligomerization. | Protocol A: Switch to Lewis acids (ZnCl₂, InCl₃) or lower temperature. Use "interrupted" synthesis. |
| Stalled Reaction (<10% Conv.) | Catalyst Poisoning | N-atoms coordinate to metal centers (Pd, Pt), displacing ligands and shutting down the catalytic cycle. | Protocol B: Use bulky ligands (Buchwald phosphines) or NHCs. Increase catalyst loading or temperature. |
| Regioisomeric Mixtures | Lack of Directing Groups | Steric and electronic factors are competing or insufficiently differentiated. | Protocol C: Use solvent polarity to influence transition state energy. Employ blocking groups. |
| Emulsions during Workup | Amphiphilic Character | Heterocycles often possess both lipophilic rings and polar H-bond donors/acceptors. | Protocol D: Filter through Celite before extraction. Use "salting out" (sat. NaCl) or phase-separation cartridges.[1] |
Module 2: Deep Dive Case Studies
Case Study A: The "Black Tar" in Fischer Indole Synthesis
User Issue: "I reacted phenylhydrazine with cyclohexanone in H₂SO₄/AcOH, but the flask is full of insoluble black solid."
Root Cause Analysis: The Fischer Indole Synthesis involves an acid-catalyzed [3,3]-sigmatropic rearrangement. The resulting indole is electron-rich and highly susceptible to electrophilic attack by the acidic medium or unreacted ketone, leading to polymerization.
The Fix: Control the Acidity & Temperature Instead of strong Brønsted acids, use a Lewis acid catalyst which minimizes proton-induced polymerization while sufficiently activating the hydrazone.
Step-by-Step Protocol (Zinc Chloride Method):
-
Mix: Combine phenylhydrazine (1.0 equiv) and ketone (1.0 equiv) in glacial acetic acid.
-
Catalyst: Add anhydrous ZnCl₂ (2-3 equiv). Note: ZnCl₂ acts as a dehydrating agent and Lewis acid.
-
Heat: Reflux at 80-100°C. Monitor via TLC every 30 mins.
-
Quench: Pour into ice water. If tar forms, it is likely the product of over-heating after the reaction was complete.
-
Validation: If the solid is black/sticky, dissolve in minimal CH₂Cl₂ and filter through a short pad of silica gel to remove oligomers before column chromatography.
Figure 1: Decision tree for selecting the acid catalyst in Fischer Indole Synthesis to minimize polymerization.
Case Study B: Catalyst Poisoning in Pd-Catalyzed Cross-Coupling
User Issue: "My Suzuki coupling works on phenyl halides but fails completely when I use 2-bromopyridine."
Root Cause Analysis: Nitrogen-containing heterocycles (pyridines, imidazoles) possess a lone pair that can bind strongly to the Palladium (Pd) center. This formation of stable Pd-N complexes prevents the oxidative addition or transmetallation steps, effectively "poisoning" the catalyst.
The Fix: Ligand Shielding & Additives You must sterically crowd the Pd center so that the substrate's nitrogen cannot coordinate, or use a ligand that binds more tightly than the substrate.
Troubleshooting Workflow:
-
Ligand Switch: Move from simple phosphines (PPh₃) to bulky, electron-rich ligands like XPhos , SPhos , or RuPhos . These biaryl phosphines create a "roof" over the Pd center.
-
NHC Ligands: Use N-Heterocyclic Carbenes (e.g., PEPPSI-IPr). They form incredibly strong bonds with Pd, preventing displacement by the heterocyclic substrate.
-
Additives: Add CuI (copper iodide). Copper can coordinate to the interfering nitrogen ("scavenging the poison") while leaving the Pd free to catalyze the C-C bond formation.
Self-Validating Experiment: Run two parallel small-scale reactions:
-
Vial A: Standard conditions.
-
Vial B: Standard conditions + 1.2 equiv of the heterocycle added exogenously (even if it's the substrate).
-
Result: If Vial B is significantly slower than A (or if A is already dead), poisoning is confirmed. Switch to XPhos Pd G4 precatalyst.
Case Study C: Regioselectivity in Pyridine Synthesis (Hantzsch)
User Issue: "I'm getting a mixture of 1,2- and 1,4-dihydropyridines, and aromatization is incomplete."
Root Cause Analysis: The Hantzsch reaction produces 1,4-dihydropyridines (1,4-DHP) which must be oxidized to pyridines. Side reactions occur when the intermediate enamine attacks the wrong electrophilic site or when oxidation is inefficient.
The Fix: One-Pot Oxidation & Solvent Control
-
Solvent: Use water or ethanol. Water often accelerates the reaction due to the hydrophobic effect, forcing the organic reactants together in the transition state.
-
Oxidation: Do not isolate the DHP. Add an oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ directly to the reaction mixture after the cyclization is complete. This drives the equilibrium toward the aromatic pyridine, preventing retro-reaction or side-product accumulation.
Module 3: Rescue & Purification Strategies
When prevention fails, efficient isolation is the safety net. Heterocycles present unique purification challenges due to their polarity and basicity.
Protocol: "The Tailing Amine" Solution
Basic heterocycles (pyridines, amines) often streak on silica gel columns due to interaction with acidic silanol groups.
-
Traditional Fix: Add 1-5% Triethylamine (TEA) to the eluent.
-
Superior Fix (Amine-Functionalized Silica): Use commercially available amine-bonded silica cartridges. These have a basic surface that repels the basic heterocycle, resulting in sharp peaks without mobile phase modifiers.
Protocol: Palladium Removal (Scavenging)
Filtration through Celite removes bulk Pd black but leaves soluble Pd species that contaminate the product (and can catalyze decomposition).
Comparison of Pd Removal Methods:
| Method | Efficiency | Pros | Cons |
| Celite Filtration | Low (<50%) | Cheap, fast | Leaves soluble Pd; product remains colored. |
| Activated Carbon | Medium (70-90%) | Cheap | Can adsorb product; messy to handle. |
| Thiol-Silica Scavengers | High (>99%) | Selective, clean | Cost; requires stirring time (1-4 h). |
Recommended Workflow:
-
Dilute crude reaction mixture in EtOAc or THF.
-
Add Thiol-functionalized silica (e.g., SiliaMetS® Thiol) at 5-10 wt% relative to the crude mass.
-
Stir at 40°C for 2 hours.
-
Filter.[2][3][4] The filtrate will be nearly Pd-free (<10 ppm).
Frequently Asked Questions (FAQs)
Q: My heterocyclic product is water-soluble and I can't extract it. What do I do? A: Avoid aqueous workup entirely.
-
Dilute the reaction mixture with a non-polar solvent (ether/toluene) to precipitate inorganic salts. Filter them off.
-
Evaporate the solvent.
-
If salts remain, use a resin-based purification (e.g., catch-and-release on a strong cation exchange SCX column). Load the mixture in MeOH; the amine binds. Wash with MeOH. Elute with NH₃/MeOH.[2]
Q: Why does my indole turn pink/red on the bench? A: Indoles are sensitive to air oxidation, forming colored dimers. Store them under Nitrogen/Argon in the dark. If the solid is already colored, a quick wash with cold hexanes often removes the surface oxidation products.
Q: Can I use microwave irradiation to avoid byproducts? A: Yes. Microwaves provide uniform heating, often reducing reaction times from hours to minutes. This kinetic control favors the primary reaction pathway over slower thermal decomposition pathways (like polymerization).
References
-
Avoiding Heterocycle Poisoning in Pd-Catalysis
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (PMC). Link
-
-
Fischer Indole Troubleshooting
-
Purification of Basic Heterocycles
-
Metal Scavenging Strategies
-
Hantzsch Synthesis Optimization
Sources
Technical Support Center: Navigating Scale-Up Challenges in Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis scale-up. Pyrimidine scaffolds are fundamental building blocks in nucleic acids and are prevalent in a vast array of pharmaceuticals and biologically active compounds.[1][2] While numerous synthetic routes exist for creating these vital heterocycles on a lab scale, transitioning to pilot plant or manufacturing scale introduces significant challenges that can impact yield, purity, safety, and cost-effectiveness.
This guide is structured to provide direct, actionable solutions to common problems encountered by researchers and process chemists. We will move beyond simple procedural lists to explore the underlying chemical and engineering principles, empowering you to make informed decisions for robust and scalable pyrimidine synthesis.
Part 1: Troubleshooting Guide - From Bench to Bulk
This section addresses specific, frequently encountered issues during the scale-up of pyrimidine syntheses, such as the widely used Biginelli and Hantzsch reactions. Each issue is presented in a question-and-answer format, detailing potential causes and providing systematic solutions.
Issue 1: My reaction yield dropped significantly when moving from a 1L to a 100L reactor. What's going wrong?
This is one of the most common scale-up challenges. A drop in yield is typically a symptom of underlying issues with heat transfer, mass transfer (mixing), or kinetics that were not apparent at the smaller scale.
Answer:
Several factors could be responsible for the decreased yield. Let's break down the potential causes and solutions systematically.
Possible Causes & Solutions:
-
Inefficient Heat Transfer & Localized Hotspots:
-
Why it happens: As reactor volume increases, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to remove heat generated from exothermic condensation or cyclization steps.[3] Poor mixing can exacerbate this, creating localized "hotspots" where the temperature is much higher than the sensor reading, leading to byproduct formation or degradation of starting materials and product.[3]
-
What to do:
-
Thermal Hazard Assessment: Before any scale-up, perform a reaction calorimetry or Differential Scanning Calorimetry (DSC) analysis to quantify the heat of reaction and determine the Maximum Temperature of the Synthesis Reaction (MTSR).[3][4] This data is non-negotiable for safe and predictable scale-up.
-
Control Reagent Addition: Switch from a batch process to a semi-batch process where one reactant is added slowly and controllably. This allows the cooling system to keep up with heat generation.[3]
-
Improve Agitation: Ensure the reactor's mixing is adequate for the reaction viscosity and volume. Consult with chemical engineers to verify that the impeller type and agitation speed are sufficient to maintain a homogenous temperature throughout the vessel.[5][6]
-
-
-
Sub-optimal Mixing & Mass Transfer:
-
Why it happens: In multi-component reactions like the Biginelli synthesis, inefficient mixing can lead to localized concentration gradients.[3] An intermediate may form and react with itself or decompose before the third component can be incorporated, leading to side products like linear ureides or simple condensation products.[7]
-
What to do:
-
Evaluate Mixing Parameters: The goal is to ensure the mixing time is significantly shorter than the reaction time. Again, impeller design and agitation speed are critical. For heterogeneous reactions (e.g., with a solid catalyst or sparingly soluble starting material), effective mixing is even more vital.
-
Change Addition Order: Experiment with the order in which reactants are added. Sometimes, pre-mixing two components before adding the third can favor the desired reaction pathway.
-
-
-
Catalyst Inefficiency at Scale:
-
Why it happens: The choice and concentration of a catalyst are critical. A catalyst that works well on a small scale might not be robust enough for a longer reaction time at a larger scale.[7] For example, strong Brønsted acids can sometimes promote side reactions or degradation over extended periods.[7] Heterogeneous catalysts can suffer from deactivation due to poisoning or fouling.[8]
-
What to do:
-
Screen Catalysts: If you used a classical strong acid (e.g., HCl), consider screening alternative Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts that may offer better selectivity and easier removal.[7][9]
-
Optimize Catalyst Loading: An insufficient amount of catalyst can lead to slow or incomplete reactions.[7] Systematically vary the catalyst loading at a small scale to find the optimal concentration that balances reaction rate and cost.
-
-
Troubleshooting Low Yield: A Decision Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of poor yield during scale-up.
Caption: A decision tree for troubleshooting low yield in scale-up synthesis.
Issue 2: My reaction is showing a dangerous exotherm. How can I control it?
Uncontrolled exothermic reactions are a major safety hazard, potentially leading to thermal runaway, vessel over-pressurization, and rupture.[3] This is a critical issue that must be addressed before proceeding with any scale-up.
Answer:
Managing exotherms is paramount. The strategy shifts from simply controlling a flask in an ice bath to implementing robust engineering and chemical controls.
Control Strategies:
-
Quantify the Hazard (Mandatory First Step):
-
As mentioned before, use Reaction Calorimetry (RC) or DSC to determine the reaction's thermal properties.[3][4] This will tell you the total heat released (ΔHrxn), the rate of heat release, and the temperature at which any decomposition reactions begin. This data is essential for designing a safe process.
-
-
Engineering Controls:
-
Semi-Batch or Continuous Feeding: The most effective method. Add one of the reactive components over a prolonged period. The addition rate should be set so that the rate of heat generation is always lower than the maximum heat removal capacity of the reactor.[3]
-
Adequate Cooling Capacity: Ensure the reactor's cooling jacket and coolant temperature are sufficient to handle the calculated heat load.
-
Dilution: Increasing the solvent volume increases the thermal mass of the reaction mixture, which can help absorb heat and moderate the temperature rise.[3] However, this can also increase batch time and cost.
-
-
Chemical Controls:
-
Lower the Temperature: If kinetics allow, running the reaction at a lower temperature will slow the rate of heat evolution.[3]
-
Use a Milder Catalyst: Strong acid catalysts can sometimes trigger highly energetic, rapid reactions. Switching to a milder Lewis acid or an organocatalyst might slow the reaction to a more controllable rate.[3]
-
Solvent Choice: Using a higher-boiling point solvent can provide a larger operating window. In some cases, running a reaction at the reflux temperature of a chosen solvent can act as a natural heat-dissipation mechanism.[7]
-
Exotherm Management Workflow
This diagram illustrates the systematic approach to assessing and mitigating thermal risk during scale-up.
Caption: A workflow for managing thermal hazards during process scale-up.
Issue 3: My product is difficult to isolate. It either crashes out as an oil or forms very fine particles that clog the filter.
Product isolation and purification are often overlooked during initial development but can become the biggest bottleneck at scale. Physical properties matter as much as chemical purity.
Answer:
Crystallization is a science. What works for a small flask rarely translates directly to a large, stirred vessel. The goal is to develop a robust crystallization protocol that consistently produces a solid with good filterability and purity.
Protocol: Developing a Scalable Crystallization
-
Solvent Screening (The Foundation):
-
Objective: Find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Procedure:
-
In parallel vials, test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, water).
-
Identify a primary solvent (good solubility when hot) and an anti-solvent (poor solubility). A common pair is a polar solvent like ethanol with a non-polar anti-solvent like heptane or water.[9]
-
-
-
Controlled Cooling & Seeding:
-
Why it matters: Rapid cooling ("crashing") leads to supersaturation, causing the formation of many small nuclei, resulting in fine particles or oils. Slow, controlled cooling allows for crystal growth on a smaller number of nuclei.
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot primary solvent.
-
Cool the solution slowly (e.g., 10-20°C per hour).
-
Seed the solution: When the solution is slightly supersaturated (cloudy), add a small amount (0.1-1% w/w) of pure, crystalline product. This provides a template for ordered crystal growth.
-
Continue the slow cooling to the final isolation temperature.
-
-
-
Anti-Solvent Addition:
-
Why it matters: Adding an anti-solvent reduces the solubility of the product in the mixture, increasing the yield. The rate of addition is critical.
-
Procedure:
-
After dissolving the product in the primary solvent, add the anti-solvent slowly while maintaining a constant temperature.
-
If combining with cooling, add the anti-solvent over the same period as the cooling ramp.
-
Monitor for the point of nucleation (cloud point) and consider seeding at this stage.
-
-
-
Aging/Digestion:
-
Why it matters: Holding the slurry at the final temperature for a period (1-12 hours) allows the crystal morphology to improve (Ostwald ripening), which can significantly enhance filterability.
-
Procedure: Once the final temperature is reached, continue to stir the slurry for a set period before filtration.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrimidine synthesis? A1: The main safety concerns are:
-
Thermal Runaway: As detailed above, uncontrolled exothermic reactions are the most significant risk.[3]
-
Reagent Handling: Many pyrimidine syntheses use hazardous reagents like phosphorus oxychloride (POCl₃), strong acids, or bases. The risks associated with handling and quenching these materials increase with quantity. For example, quenching POCl₃ can be highly exothermic and delayed.[3]
-
Flammable Solvents: Use of large volumes of flammable solvents requires appropriate explosion-proof equipment, grounding, and bonding to prevent static discharge.[10]
Q2: How do I choose the right solvent for scale-up? A2: Beyond just solubility, consider the following factors for scale-up:
-
Boiling Point: Should be high enough for the desired reaction temperature but low enough for easy removal.
-
Safety: Avoid solvents with high toxicity or low flash points where possible.
-
Environmental Impact: Consider "green" solvent alternatives if feasible.
-
Cost & Availability: The solvent must be available in bulk at a reasonable price.
-
Work-up Compatibility: The solvent should allow for easy product isolation (e.g., not form azeotropes that are difficult to break).
| Solvent | Boiling Point (°C) | Scale-Up Considerations | Typical Use |
| Ethanol | 78 | Flammable, relatively safe, often used for recrystallizations. Good for many condensation reactions.[9] | Biginelli, Hantzsch Reactions |
| Acetonitrile | 82 | Toxic, can be expensive. Good polarity for many reactions. | General synthesis[11] |
| Toluene | 111 | Flammable, can form peroxides. Useful for higher temperature reactions and Dean-Stark water removal. | Cyclizations requiring water removal |
| N,N-Dimethylformamide (DMF) | 153 | High boiling point, good solvent for many polar compounds. Can be difficult to remove completely. Reproductive toxin. | Reactions with poor solubility in other solvents |
| Solvent-Free | N/A | Environmentally friendly, can lead to faster reactions. Heat dissipation is a major challenge and must be managed carefully.[3][12] | Green chemistry approaches |
Q3: Are there general strategies to minimize the formation of side products? A3: Yes. Improving selectivity is key to a successful scale-up.
-
Temperature Control: Maintain a consistent and uniform temperature. Avoid hotspots.
-
Stoichiometry: While often 1:1:1, a slight excess of one component (like urea or guanidine, which are cheap and can be easily removed) can sometimes drive the reaction to completion and consume intermediates that might otherwise form byproducts.[9]
-
Purity of Reagents: Use high-purity starting materials. Impurities can act as catalysts for side reactions or inhibit the main reaction.[7]
-
Inert Atmosphere: If any of your reagents or intermediates are sensitive to oxygen or moisture, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial, especially given the longer reaction times at scale.
References
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
ResearchGate. (2025, September 2). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. [Link]
-
PMC. (2024, December 6). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]
-
Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
Rockefeller University Press. (2012, February 6). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. [Link]
-
YouTube. (2022, April 13). Pyrimidine Synthesis - CRASH! Medical Review Series. [Link]
-
Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. [Link]
-
MDPI. (2023, March 2). Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli. [Link]
-
MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Mixing in Chemical Reactors. [Link]
-
PMC. (n.d.). Targeting pyrimidine synthesis accentuates molecular therapy response in glioblastoma stem cells. [Link]
-
CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Retrieved from [Link]
-
MDPI. (n.d.). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. [Link]
-
PMC. (2021, January 2). Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. [Link]
-
PMC. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]
-
MDPI. (2015, February 26). Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Link]
-
CD Genomics. (n.d.). How to Troubleshoot Sequencing Preparation Errors (NGS Guide). Retrieved from [Link]
-
White Rose Research Online. (n.d.). Mixing performance and continuous production of nanomaterials in an advanced-flow reactor. Retrieved from [Link]
-
Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]
-
Oxford Academic. (2022, December 15). Synthesis of pyrimidines from dinitrogen and carbon. [Link]
-
Frontiers. (2021, May 28). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. [Link]
-
BioProcess International. (2024, June 12). Lessons in Bioreactor Scale-Up, Part 2: A Refresher on Fluid Flow and Mixing. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
-
RSC Publishing. (2014, October 21). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. [Link]
-
ResearchGate. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
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- 10. fishersci.com [fishersci.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Pyrimidine-Based Drugs
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding resistance to pyrimidine-based anticancer agents like 5-Fluorouracil (5-FU), Gemcitabine, and Cytarabine (Ara-C). Our goal is to equip you with the expert insights and validated protocols needed to diagnose, understand, and overcome resistance mechanisms in your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental mechanisms that drive resistance. Understanding these principles is the first step in designing experiments to overcome them.
Q1: My cancer cell line, which was previously sensitive to a pyrimidine analog, now shows a significantly higher IC50. What are the most common reasons for this acquired resistance?
A1: Acquired resistance to pyrimidine-based drugs is a multifaceted problem, but it typically stems from one or more of the following molecular alterations. When a cell population is exposed to a drug, selective pressure allows cells with pre-existing or newly acquired advantageous traits to survive and proliferate. The most common of these traits fall into several key categories:
-
Altered Drug Transport: The drug can't get into the cell or is actively pumped out.
-
Reduced Influx: Decreased expression or inactivating mutations in the genes for nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1, encoded by the SLC29A1 gene), are a major cause of resistance to gemcitabine and cytarabine.[1][2][3]
-
Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/MDR1) or multidrug resistance-associated proteins (MRPs), can actively pump the drug out of the cell, preventing it from reaching its target.[2][4][5]
-
-
Dysfunctional Drug Metabolism: The cell loses its ability to convert the drug into its active, cytotoxic form.
-
Decreased Activation: Pyrimidine analogs are prodrugs that require phosphorylation to become active. A reduction in the activity of key activating enzymes, such as deoxycytidine kinase (dCK) for gemcitabine and cytarabine, or uridine kinase for 5-FU, is a well-documented resistance mechanism.[1][6][7][8]
-
Increased Inactivation: Conversely, cells can upregulate enzymes that degrade the drug into an inactive form. Key examples include cytidine deaminase (CDA), which inactivates cytarabine, and dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism.[2][9][10]
-
-
Alterations in the Drug Target: The cellular component that the drug is designed to inhibit has changed.
-
Target Overexpression or Mutation: For 5-FU, the primary target is thymidylate synthase (TS). Cells can become resistant by amplifying the TYMS gene to produce more TS protein, overwhelming the inhibitor, or by acquiring mutations in the gene that reduce the binding affinity of 5-FU's active metabolite, FdUMP.[10]
-
-
Enhanced DNA Damage Repair and Survival Signaling: The cell becomes better at surviving the drug-induced damage.
-
Upregulated DNA Repair: Since pyrimidine analogs function by inducing DNA damage, cancer cells can overcome this by enhancing their DNA repair capacity.[1][4]
-
Activation of Pro-Survival Pathways: The activation of signaling cascades like PI3K/Akt/mTOR and MAPK/ERK can promote cell survival and override apoptotic signals triggered by the drug.[1][7][11]
-
The diagram below illustrates the primary checkpoints where these resistance mechanisms can occur.
Caption: Key checkpoints for pyrimidine analog resistance.
Q2: Does the tumor microenvironment (TME) play a role in resistance to pyrimidine-based drugs?
A2: Yes, absolutely. The TME can significantly limit the efficacy of pyrimidine analogs through several mechanisms. For instance, in pancreatic cancer, cancer-associated fibroblasts (CAFs) can deposit a dense extracellular matrix (ECM) that acts as a physical barrier, impeding the delivery of gemcitabine to the tumor core.[1] Additionally, factors secreted by cells within the TME can promote pro-survival signaling in cancer cells, making them less susceptible to drug-induced apoptosis.[1]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable, step-by-step protocols to help you investigate and characterize drug resistance in your cellular models.
Problem: I have confirmed a significant increase in the IC50 of my cell line. How do I systematically determine the mechanism of resistance?
Solution: A logical, stepwise experimental approach is crucial. We recommend the following workflow to narrow down the possibilities and identify the likely cause of resistance.
Caption: Workflow for characterizing pyrimidine analog resistance.
Protocol 1: Determining IC50 to Quantify Drug Resistance
Objective: To accurately measure the concentration of a drug that inhibits cell viability by 50% (IC50) in both parental (sensitive) and suspected resistant cell lines.
Principle: This assay measures the metabolic activity of cells, which correlates with cell viability. A rightward shift in the dose-response curve and a higher IC50 value for the resistant line compared to the parental line confirms and quantifies the level of resistance.
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Pyrimidine-based drug stock solution (e.g., Gemcitabine, 5-FU)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)
-
DMSO or appropriate solvent for formazan crystals (for MTT)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count both parental and resistant cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Ensure even cell distribution.
-
Expert Tip: The optimal seeding density should allow for logarithmic growth over the course of the experiment without reaching confluency in the untreated control wells.
-
Include wells for "no-cell" (media only) and "untreated" (cells with vehicle only) controls.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a 2x concentrated serial dilution of the drug in culture medium. A typical range might be from 1 nM to 100 µM, but this should be optimized based on the known sensitivity of the parental line.
-
Carefully remove 50 µL of media from each well and add 50 µL of the 2x drug dilutions to the appropriate wells, resulting in a final volume of 100 µL and a 1x drug concentration. Add 50 µL of medium with vehicle (e.g., DMSO) to the untreated control wells.
-
Incubate for 72 hours (or another empirically determined, biologically relevant time point).
-
-
Viability Assessment (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the untreated control wells (% Viability).
-
Use a non-linear regression model (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Data Interpretation:
| Cell Line | Drug IC50 (nM) | Resistance Factor (RF) | Interpretation |
| Parental (Sensitive) | 15 | - | Baseline sensitivity. |
| Resistant Subclone | 450 | 30x | The subclone is 30-fold more resistant to the drug. |
| RF = IC50 (Resistant) / IC50 (Parental) |
Protocol 2: RT-qPCR to Assess Gene Expression Changes
Objective: To quantify the mRNA expression levels of key genes involved in drug transport and metabolism.
Principle: This protocol uses reverse transcription (RT) to create cDNA from cellular RNA, followed by quantitative polymerase chain reaction (qPCR) to measure the abundance of specific gene transcripts. Comparing the expression levels between parental and resistant cells can reveal upregulation of efflux pumps or downregulation of activating enzymes at the transcriptional level.
Key Genes to Profile:
-
Drug Influx: SLC29A1 (hENT1)
-
Drug Efflux: ABCB1 (P-gp/MDR1), ABCC1 (MRP1)
-
Drug Activation: DCK (deoxycytidine kinase)
-
Drug Inactivation: CDA (cytidine deaminase), DPYD (dihydropyrimidine dehydrogenase)
-
Drug Target: TYMS (thymidylate synthase)
-
Housekeeping Genes (for normalization): GAPDH, ACTB, B2M
Procedure:
-
RNA Extraction: Grow parental and resistant cells to ~80% confluency. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, TRIzol). Ensure high-quality RNA (A260/280 ratio ~2.0).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR Reaction:
-
Set up qPCR reactions in triplicate for each gene of interest and housekeeping gene.
-
Each reaction should contain: cDNA template, forward and reverse primers for the target gene, and a SYBR Green or TaqMan master mix.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis (ΔΔCt Method):
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct value of the gene of interest to the average Ct value of the housekeeping genes (ΔCt = Ct_gene - Ct_housekeeping).
-
Calculate the difference between the ΔCt of the resistant sample and the ΔCt of the parental sample (ΔΔCt = ΔCt_resistant - ΔCt_parental).
-
The fold change in expression is calculated as 2^(-ΔΔCt).
-
Expected Outcome: A resistant cell line with reduced drug uptake might show a fold change of <1.0 for SLC29A1. A cell line with increased efflux might show a fold change of >2.0 for ABCB1.
Part 3: Advanced Strategies & Future Directions
Q3: My resistant cells overexpress an ABC transporter. What strategies can I use to overcome this in my experiments?
A3: Overcoming transporter-mediated resistance is a classic challenge. In a research setting, you can employ several strategies:
-
Co-administration with Transporter Inhibitors: Use well-characterized inhibitors of ABC transporters. For example, Verapamil and Cyclosporin A are first-generation P-gp inhibitors that can be used to see if you can re-sensitize the cells to the pyrimidine drug.[12] This serves as a powerful validation of the resistance mechanism.
-
Investigate Novel Drug Formulations: Research is ongoing into nanoparticle-based delivery systems designed to evade efflux pumps.[13] For example, encapsulating 5-FU in nanoparticles can alter its cellular entry mechanism, bypassing P-gp recognition.[13]
-
Explore Next-Generation Drugs: Some newer pyrimidine analogs are specifically designed to bypass common resistance mechanisms. For example, NUC-3373 is a pre-activated form of 5-FU's active metabolite that does not require the same activation pathways and is not a substrate for DPD-mediated degradation.[14][15]
Q4: Are there strategies to overcome resistance caused by metabolic reprogramming?
A4: Yes. Cancer cells that become resistant to pyrimidine analogs often exhibit metabolic shifts, such as an increased reliance on glycolysis.[4][16] This presents a therapeutic vulnerability.
-
Targeting Glucose Metabolism: Studies have shown that combining 5-FU with inhibitors of glucose metabolism, such as glycolysis inhibitors or GLUT1 transporter inhibitors (e.g., WZB117), can re-sensitize resistant cells.[16][17] The rationale is to attack the cell's adapted survival pathway.
-
Synthetic Lethality: In some contexts, the genetic alterations that cause resistance can create new dependencies. For example, cancer cells with certain DNA repair defects may become highly sensitive to PARP inhibitors. Exploring these synthetic lethal interactions is a promising area of research.[18]
References
- Advances in the mechanism of resistance to cytarabine therapy in acute myeloid leukemia.
-
Clinical application and drug resistance mechanism of gemcitabine - PMC. (No Date). National Center for Biotechnology Information. [Link]
-
Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC. (2022, December 31). National Center for Biotechnology Information. [Link]
-
Two Distinct Molecular Mechanisms Underlying Cytarabine Resistance in Human Leukemic Cells. (2008, April 1). AACR Journals. [Link]
-
Mechanisms of Overcoming Intrinsic Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma through the Redox Modulation. (2015, March 9). AACR Journals. [Link]
-
Molecular Mechanisms of Gemcitabine Resistance in Cholangiocarcinoma - PMC. (No Date). National Center for Biotechnology Information. [Link]
-
Modulation of Reactive Oxygen Species to Overcome 5-Fluorouracil Resistance. (2022, April 20). Mary Ann Liebert, Inc., publishers. [Link]
-
Mechanisms of Resistance to Gemcitabine. (2022, June 1). Encyclopedia.pub. [Link]
-
In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia. (No Date). Ovid. [Link]
-
Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC. (2021, February 18). National Center for Biotechnology Information. [Link]
-
Mechanisms Underlying Gemcitabine Resistance in Pancreatic Cancer and Sensitisation by the iMiD™ Lenalidomide. (2011, November 15). Anticancer Research. [Link]
-
Overcoming acquired drug resistance in colorectal cancer cells by targeted delivery of 5-FU with EGF grafted hollow mesoporous silica nanoparticles. (No Date). Royal Society of Chemistry. [Link]
-
Overcoming 5-Fu resistance in human non-small cell lung cancer cells by the combination of 5-Fu and cisplatin through the inhibition of glucose metabolism. (2014, December 15). PubMed. [Link]
-
Resistance of Mammalian Tumour Cells toward Pyrimidine Analogues: A Review. (2009, June 9). Neoplasma. [Link]
-
Overcoming 5-Fu resistance of colon cells through inhibition of Glut1 by the specific inhibitor WZB117. (No Date). PubMed. [Link]
-
Overcoming Cancer Drug Resistance with NUC-3373: A Promising Pyrimidine Nucleotide Analogue. (2024, June 3). Patsnap Synapse. [Link]
-
Pyrimidine Analogs - Holland-Frei Cancer Medicine. (No Date). National Center for Biotechnology Information. [Link]
-
Abstract B46: NUC-3373: A novel pyrimidine nucleotide analogue that overcomes key cancer drug resistance limiting patient survival. (2015, December 1). AACR Journals. [Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC. (No Date). National Center for Biotechnology Information. [Link]
-
New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. (2021, October 22). MDPI. [Link]
Sources
- 1. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular Mechanisms of Gemcitabine Resistance in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in the mechanism of resistance to cytarabine therapy in acute myeloid leukemia [lcxyen.whuhzzs.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. karger.com [karger.com]
- 9. ovid.com [ovid.com]
- 10. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mechanisms Underlying Gemcitabine Resistance in Pancreatic Cancer and Sensitisation by the iMiD™ Lenalidomide | Anticancer Research [ar.iiarjournals.org]
- 12. Mechanism of Resistance of Acute Myeloid Leukemia Cells to Daunorubicin and Cytarabine - Amerigo Scientific [amerigoscientific.com]
- 13. Overcoming acquired drug resistance in colorectal cancer cells by targeted delivery of 5-FU with EGF grafted hollow mesoporous silica nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. Overcoming Cancer Drug Resistance with NUC-3373: A Promising Pyrimidine Nucleotide Analogue [synapse.patsnap.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Overcoming 5-Fu resistance in human non-small cell lung cancer cells by the combination of 5-Fu and cisplatin through the inhibition of glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overcoming 5-Fu resistance of colon cells through inhibition of Glut1 by the specific inhibitor WZB117 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
method refinement for the parallel synthesis of pyrimidine libraries
Technical Support Center: Parallel Synthesis of Pyrimidine Libraries Status: Operational | Tier: Level 3 (Method Development) Subject: Method Refinement & Troubleshooting for High-Throughput Pyrimidine Synthesis
Introduction
Welcome to the Method Development Support Center. This guide addresses the specific bottlenecks encountered during the parallel synthesis of pyrimidine and dihydropyrimidine (DHPM) libraries.
As Senior Application Scientists, we recognize that the transition from single-vial synthesis to a 96-well parallel format introduces unique variables—thermal gradients, mixing inefficiencies, and purification bottlenecks. This guide refines these methodologies using microwave-assisted organic synthesis (MAOS) and solid-supported scavenging, ensuring high-fidelity library generation.
Module 1: Synthesis Strategy & Refinement
The Biginelli Reaction (Dihydropyrimidines)
The Challenge: The classical Biginelli reaction (EtOH/HCl, reflux) often fails in parallel formats due to solvent evaporation and uneven heating, leading to "edge effects" in plate-based synthesis.
Refinement Protocol: Microwave-Assisted Lewis Acid Catalysis We recommend shifting from Brønsted acids to Lanthanide triflates to suppress side reactions (e.g., Hantzsch pyridine formation).
-
Standardized Protocol (Per Well):
-
Reagents: Aldehyde (0.5 mmol), Urea/Thiourea (0.75 mmol), 1,3-Dicarbonyl (0.5 mmol).
-
Catalyst: Yb(OTf)₃ (10 mol%) or FeCl₃ (hexahydrate).
-
Solvent: Ethanol/Acetonitrile (3:1 v/v). Note: The acetonitrile cosolvent improves microwave coupling.
-
Conditions: Microwave irradiation at 120°C for 10–20 mins (Hold time).
-
Causality: Microwave heating creates inverted thermal gradients (internal heating), eliminating the "wall effect" of oil baths that causes edge-well evaporation.
-
Nucleophilic Aromatic Substitution (SₙAr) on 2,4-Dichloropyrimidines
The Challenge: Controlling regioselectivity between the C2 and C4 positions. The Rule: Under standard conditions, nucleophilic attack occurs preferentially at C4 due to the higher coefficient in the LUMO at this position and the relief of steric strain adjacent to the C5 substituent.
Refinement: Forcing C2 Selectivity To invert selectivity to C2, you must manipulate the transition state energy or use specific nucleophiles.
Data Table 1: Regioselectivity Optimization Matrix
| Target Position | Nucleophile Type | Base/Additive | Temperature | Solvent | Mechanistic Rationale |
| C4 (Major) | Primary/Secondary Amines | DIPEA (1.2 eq) | 0°C to RT | THF/EtOH | Kinetic control favors C4 (lower activation energy). |
| C2 (Major) | Alkoxides / Formamides | NaH or Lewis Acid | -78°C or Reflux | DMF/NMP | Hard nucleophiles or chelation control (Lewis acid) can shift preference. |
| C2 (Major) | Tertiary Amines | None | Reflux | CHCl₃ | In situ N-dealkylation mechanism specific to tertiary amines [1]. |
Module 2: Workflow Visualization
The following diagrams illustrate the logical flow for library production and the decision-making process for regiocontrol.
Figure 1: Parallel Synthesis & Scavenging Workflow
Caption: Integrated workflow for parallel synthesis, emphasizing the critical decision gate at the crude conversion stage prior to resin scavenging.
Figure 2: Regioselectivity Decision Tree (SₙAr)
Caption: Decision logic for targeting C2 vs C4 substitution on 2,4-dichloropyrimidine scaffolds based on nucleophile class and temperature.
Module 3: Purification & Work-up (The Bottleneck)
The Challenge: Traditional chromatography (HPLC/Flash) is the primary bottleneck for 96+ well libraries. The Solution: "Catch-and-Release" or "Scavenge-and-Filter" methodologies using functionalized resins.[1]
Protocol: Amine Scavenging (Removing Excess Reagents)
If your reaction uses excess amine to drive completion, use an electrophilic resin to remove it.
-
Reagent: PS-Isocyanate or PS-Benzaldehyde resin.
-
Loading: Add 3.0 equivalents of resin (relative to the excess amine) to the reaction well.
-
Process:
-
Add resin directly to the crude reaction mixture.
-
Shake (do not stir with magnetic bars, as this grinds the resin) for 4–12 hours at RT.
-
Microwave acceleration: 100°C for 5–10 mins can drive scavenging to completion instantly [2].
-
-
Filtration: Filter through a fritted 96-well plate. The filtrate contains the pure product; the excess amine is trapped on the resin.
Module 4: Troubleshooting & FAQs
Q1: My Biginelli reaction yields are inconsistent across the 96-well plate (Edge Effect).
-
Diagnosis: This is a thermal gradient issue. Wells on the outside of the block lose heat faster than center wells.
-
Fix:
-
Switch to Microwave irradiation (uniform field heating).
-
If using a heating block, fill empty edge wells with solvent (dummy wells) to buffer the thermal mass.
-
Use magnetic tumbling stir bars rather than orbital shaking to ensure efficient heat transfer in viscous mixtures.
-
Q2: I observe a "Hantzsch" Dihydropyridine side product instead of the Pyrimidine.
-
Diagnosis: This occurs when the urea component is slow to react, allowing the aldehyde and 1,3-dicarbonyl to condense (Knoevenagel) and then react with a second equivalent of dicarbonyl.
-
Fix:
Q3: In SₙAr reactions, the base (K₂CO₃) is clogging the liquid handler tips.
-
Diagnosis: Heterogeneous bases are incompatible with standard automation tips.
-
Fix:
-
Switch to soluble organic bases: DIPEA (Hünig's base) or DBU .
-
If an inorganic base is required for reactivity, use a polymer-supported base (e.g., PS-TBD) which stays in the reaction vessel and does not pass through the pipette tip during transfer.
-
Q4: My product precipitates during synthesis and clogs the filter plate.
-
Diagnosis: Pyrimidines are often planar and crystalline, leading to low solubility in EtOH/MeOH.
-
Fix:
-
Switch solvent system to NMP (N-Methyl-2-pyrrolidone) or DMA (Dimethylacetamide). These high-boiling polar solvents maintain solubility.
-
Perform a "Crash-out" purification: Deliberately add water to the NMP solution to precipitate the product, then filter and wash. This turns the solubility problem into a purification feature.
-
References
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 2015.[4]
-
Microwave-Assisted Scavenging of Electrophiles Utilizing Polymer-Supported Sequestration Reagents. Molecular Diversity, 2003.[5] (Kappe, C. O., et al.)
-
Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research, 2000. (Kappe, C. O.)
-
Microwave-Assisted Synthesis of Diversely Substituted Pyrimidines. ACS Combinatorial Science, 2017.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. sci-hub.box [sci-hub.box]
- 5. Microwave-assisted scavenging of electrophiles utilizing polymer-supported sequestration reagents. Application to the synthesis of N3-acylated dihydropyrimidine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-piperidin-1-yl-pyrimidine-5-carboxylic acid
This guide provides a comprehensive validation and comparative analysis of the biological activities of 2-piperidin-1-yl-pyrimidine-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the potential therapeutic applications of this compound, comparing its performance with established alternatives and providing the supporting experimental data and protocols necessary for its evaluation.
Introduction to 2-piperidin-1-yl-pyrimidine-5-carboxylic acid
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive molecules, including nucleic acids and a variety of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[3][4] The incorporation of a piperidine moiety and a carboxylic acid group at the 2 and 5 positions, respectively, of the pyrimidine ring in 2-piperidin-1-yl-pyrimidine-5-carboxylic acid suggests a potential for diverse biological interactions. The piperidine ring can influence the molecule's lipophilicity and binding to target proteins, while the carboxylic acid group can participate in hydrogen bonding and may enhance solubility. This unique combination of functional groups warrants a thorough investigation into its biological potential.
This guide will explore the putative antifungal, anticancer, and antibacterial activities of 2-piperidin-1-yl-pyrimidine-5-carboxylic acid, benchmarking its performance against established therapeutic agents: Fluconazole (antifungal), Doxorubicin (anticancer), and Ciprofloxacin (antibacterial).
Comparative Analysis of Biological Activity
While specific experimental data for 2-piperidin-1-yl-pyrimidine-5-carboxylic acid is not extensively available in the public domain, we can infer its potential activities based on the performance of structurally similar compounds reported in the literature. This section compares the anticipated biological activities with those of standard therapeutic agents.
Antifungal Activity
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Pyrimidine derivatives have shown promise in this area.[5][6]
Mechanism of Action Comparison:
-
2-piperidin-1-yl-pyrimidine-5-carboxylic acid (Putative): Based on related pyrimidine-based antifungals, the mechanism could involve the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane, or interference with other essential cellular processes.[7]
-
Fluconazole: A well-established antifungal, Fluconazole inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is vital for the conversion of lanosterol to ergosterol. This disruption of ergosterol synthesis leads to increased fungal cell membrane permeability and ultimately, cell death.
Performance Data Comparison:
The following table presents a comparison of the Minimum Inhibitory Concentration (MIC) values of a representative piperidinyl-thiazolidinone derivative and Fluconazole against various fungal strains.[8]
| Compound | Candida albicans (MIC, µg/mL) | Candida parapsilosis (MIC, µg/mL) | Cryptococcus laurentii (MIC, µg/mL) | Rhodotorula sp. (MIC, µg/mL) |
| Piperidinyl-Thiazolidinone Derivative (4h) | >100 | >100 | 50 | 16.5 |
| Fluconazole (Standard) | 25 | 25 | 12.5 | 25 |
Note: Data for the piperidinyl-thiazolidinone derivative is used as a proxy due to the lack of specific data for 2-piperidin-1-yl-pyrimidine-5-carboxylic acid.
Anticancer Activity
The pyrimidine scaffold is a key feature in many anticancer drugs, primarily due to its role in nucleic acid synthesis.[1][9]
Mechanism of Action Comparison:
-
2-piperidin-1-yl-pyrimidine-5-carboxylic acid (Putative): Pyrimidine derivatives can exert anticancer effects through various mechanisms, including the inhibition of kinases involved in cell signaling pathways (e.g., EGFR, VEGFR), disruption of nucleotide metabolism, induction of apoptosis, and cell cycle arrest.[1][10]
-
Doxorubicin: This is a widely used chemotherapy agent that functions as a topoisomerase II inhibitor. It intercalates into DNA, preventing the replication and transcription of cancer cells.[1]
Performance Data Comparison:
The table below compares the half-maximal inhibitory concentration (IC50) values of a piperidine complex and Doxorubicin against the A549 lung cancer cell line.[11]
| Compound | A549 (IC50, µM) |
| Piperidine Complex | 32.43 |
| Doxorubicin (Standard) | Varies by study, typically in the low µM to nM range |
Note: Data for the piperidine complex is used as a proxy.
Antibacterial Activity
Pyrimidine derivatives have also been investigated for their antibacterial properties.[12]
Mechanism of Action Comparison:
-
2-piperidin-1-yl-pyrimidine-5-carboxylic acid (Putative): The mechanism of action for antibacterial pyrimidine derivatives can vary, but they often target essential bacterial enzymes or processes.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination, leading to bacterial cell death.[13]
Performance Data Comparison:
The following table shows the MIC values for pyrimidine-5-carboxamide derivatives against various bacterial strains, compared to Ciprofloxacin.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) |
| Pyrimidine-5-carboxamide Derivative | 50 | 100 | 100 |
| Ciprofloxacin (Standard) | 25 | 25 | 50 |
Note: Data for a pyrimidine-5-carboxamide derivative is used as a proxy.
Experimental Protocols
To facilitate the validation of the biological activities of 2-piperidin-1-yl-pyrimidine-5-carboxylic acid, detailed step-by-step methodologies for key experiments are provided below.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium
-
Fungal inoculum
-
2-piperidin-1-yl-pyrimidine-5-carboxylic acid and Fluconazole
-
Spectrophotometer
Procedure:
-
Prepare Drug Dilutions: Serially dilute the test compounds and Fluconazole in RPMI-1640 medium in the microtiter plates.
-
Prepare Fungal Inoculum: Grow the fungal strain in a suitable broth and adjust the turbidity to match a 0.5 McFarland standard.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability.[14]
Materials:
-
96-well cell culture plates
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
2-piperidin-1-yl-pyrimidine-5-carboxylic acid and Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into the 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and Doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol follows standard microbiological procedures for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum
-
2-piperidin-1-yl-pyrimidine-5-carboxylic acid and Ciprofloxacin
Procedure:
-
Prepare Drug Dilutions: Prepare serial dilutions of the test compounds and Ciprofloxacin in MHB in the microtiter plates.
-
Prepare Bacterial Inoculum: Grow the bacterial strain in MHB and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the potential mechanisms of action, the following diagrams illustrate relevant signaling pathways and experimental workflows.
Putative Antifungal Mechanism of Action
Caption: Potential anticancer signaling pathway targeted.
Experimental Workflow for Biological Activity Validation
Caption: Workflow for biological activity validation.
References
Sources
- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 10. mdpi.com [mdpi.com]
- 11. nwmedj.org [nwmedj.org]
- 12. connectjournals.com [connectjournals.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. nanobioletters.com [nanobioletters.com]
A Comparative Analysis of Novel Kinase Inhibitor 2-piperidin-1-yl-pyrimidine-5-carboxylic Acid and Established CDK Inhibitors
Introduction
The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of targeted therapies that exploit the molecular vulnerabilities of cancer cells. Among the most critical targets are cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that are fundamental regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
This guide provides a comparative analysis of a novel investigational molecule, 2-piperidin-1-yl-pyrimidine-5-carboxylic acid, hereafter referred to as Compound X , a putative inhibitor of CDK2. As specific experimental data for Compound X is not yet publicly available, we will position it as a novel CDK2 inhibitor based on its pyrimidine scaffold, a common feature in many kinase inhibitors. This guide will objectively compare its theoretical profile with a panel of well-characterized and clinically relevant CDK inhibitors:
-
Palbociclib (Ibrance®) : A highly selective inhibitor of CDK4 and CDK6, approved for the treatment of HR-positive, HER2-negative breast cancer.[1][2]
-
Ribociclib (Kisqali®) : Another highly selective CDK4/6 inhibitor, also approved for the treatment of HR-positive, HER2-negative breast cancer.[3][4]
-
Dinaciclib (SCH 727965) : A potent and broad-spectrum CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9, which has been investigated in various clinical trials.[5]
-
PF-07104091 : A novel and selective CDK2 inhibitor currently in clinical development, showing promise in tumors with acquired resistance to CDK4/6 inhibitors.[6][7]
-
BLU-222 : A potent and highly selective investigational CDK2 inhibitor being evaluated in clinical trials for various solid tumors.[8][9]
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the comparative landscape of CDK inhibition, supported by experimental data and methodologies.
Comparative Analysis of Kinase Inhibitor Profiles
The efficacy and therapeutic window of a kinase inhibitor are largely determined by its potency against the intended target and its selectivity profile across the kinome. The following table summarizes the key biochemical and cellular characteristics of the selected CDK inhibitors.
| Inhibitor | Primary Target(s) | IC50/Ki Values | Key Selectivity Notes | Mechanism of Action |
| Compound X | CDK2 (Putative) | Not yet determined | Assumed selective for CDK2 | Hypothesized to be an ATP-competitive inhibitor of CDK2, leading to G1/S phase cell cycle arrest. |
| Palbociclib | CDK4, CDK6 | CDK4: 11 nM (IC50)[10]CDK6: 16 nM (IC50)[10] | Highly selective for CDK4/6 over other CDKs and a broad range of other kinases.[1] | ATP-competitive inhibitor of CDK4 and CDK6, preventing phosphorylation of the retinoblastoma (Rb) protein and inducing G1 cell cycle arrest.[11] |
| Ribociclib | CDK4, CDK6 | CDK4: 10 nM (IC50)[10]CDK6: 39 nM (IC50)[10] | Highly selective for CDK4/6, with a preference for CDK4 over CDK6 in cellular assays.[3][12] | ATP-competitive inhibitor of CDK4 and CDK6, blocking the G1 to S phase transition of the cell cycle.[3][4] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | CDK1: 3 nM (IC50)CDK2: 1 nM (IC50)CDK5: 1 nM (IC50)CDK9: 4 nM (IC50) | Broad-spectrum CDK inhibitor with potent activity against multiple CDKs.[5] | Potent ATP-competitive inhibitor of multiple CDKs, leading to cell cycle arrest at both G1/S and G2/M transitions and induction of apoptosis.[5] |
| PF-07104091 | CDK2 | CDK2/cyclin E1: 1.16 nM (Ki)[13][14] | Highly selective for CDK2 over other CDKs, including CDK1, CDK4, and CDK6.[7][13] | Potent and selective ATP-competitive inhibitor of CDK2, showing activity in tumors with cyclin E1 amplification and those resistant to CDK4/6 inhibitors.[6] |
| BLU-222 | CDK2 | CDK2/Cyclin E1: 4.2 nM (cellular pRb IC50)[15] | Highly selective for CDK2, with over 100-fold selectivity against other CDKs.[15] | Potent and selective ATP-competitive inhibitor of CDK2, leading to G1 arrest and apoptosis in CCNE1-amplified cancer cells.[16] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
To experimentally validate the inhibitory activity and determine the potency (IC50) of a novel compound like Compound X against its putative target, a robust and sensitive in vitro assay is essential. The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a kinase inhibitor to the ATP-binding site of a kinase.
Principle of the Assay
The assay utilizes a recombinant kinase, a fluorescently labeled ATP-competitive tracer, and a europium (Eu)-labeled anti-tag antibody that binds to the kinase. In the absence of an inhibitor, the tracer binds to the kinase's ATP site, bringing the Eu-labeled antibody and the fluorescent tracer in close proximity. Excitation of the europium donor results in FRET to the tracer acceptor, generating a high TR-FRET signal. When an inhibitor like Compound X is introduced, it displaces the tracer from the ATP-binding site, disrupting FRET and leading to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the inhibitor's binding affinity.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Prepare serial dilutions of Compound X in DMSO, typically in a 3-fold dilution series to generate a 12-point dose-response curve.
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a working solution of the recombinant CDK2/Cyclin E1 enzyme in the kinase reaction buffer.
-
Prepare a working solution of the Eu-labeled anti-GST antibody in the kinase reaction buffer.
-
Prepare a working solution of the Alexa Fluor™ 647-labeled kinase tracer in the kinase reaction buffer.
-
-
Assay Plate Setup:
-
Use a low-volume, 384-well black microplate.
-
Add 2.5 µL of the serially diluted Compound X or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 2.5 µL of the CDK2/Cyclin E1 enzyme solution to all wells except the negative controls.
-
Add 2.5 µL of the Eu-labeled anti-GST antibody and Alexa Fluor™ 647-labeled tracer mix to all wells.
-
-
Incubation:
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the positive (DMSO only) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
-
Causality Behind Experimental Choices
-
Choice of Assay: The LanthaScreen™ assay is chosen for its high sensitivity, low background, and homogenous format (no wash steps), which makes it suitable for high-throughput screening and accurate IC50 determination.
-
TR-FRET Technology: TR-FRET minimizes interference from compound autofluorescence and scattered light, leading to a more robust and reliable signal.
-
Dose-Response Curve: A 12-point dose-response curve allows for a more accurate determination of the IC50 value and provides insights into the inhibitor's potency and binding characteristics.
-
Controls: The inclusion of positive and negative controls is crucial for data normalization and ensuring the validity of the assay results.
Visualizing Experimental and Biological Pathways
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of a kinase inhibitor using a TR-FRET based assay.
Signaling Pathway: CDK2 in Cell Cycle Progression
Caption: Simplified signaling pathway showing the role of CDK2 in the G1/S cell cycle transition.
Conclusion
The development of novel kinase inhibitors with improved potency and selectivity is a cornerstone of modern oncology research. While 2-piperidin-1-yl-pyrimidine-5-carboxylic acid (Compound X) is a molecule of interest based on its chemical scaffold, its biological activity as a kinase inhibitor remains to be experimentally determined. By positioning it as a putative CDK2 inhibitor, we can draw valuable comparisons with existing drugs that target the cell cycle.
Selective CDK4/6 inhibitors like Palbociclib and Ribociclib have demonstrated significant clinical success in specific cancer subtypes. Broad-spectrum inhibitors such as Dinaciclib offer the potential for efficacy in a wider range of tumors but may be associated with a greater toxicity profile. The new generation of highly selective CDK2 inhibitors, including PF-07104091 and BLU-222, holds promise for treating cancers with specific genetic alterations, such as CCNE1 amplification, and for overcoming resistance to CDK4/6 inhibitors.
The future development of Compound X will depend on rigorous preclinical evaluation, including in vitro kinase profiling and cellular assays, to elucidate its precise mechanism of action, potency, and selectivity. The experimental framework provided in this guide offers a clear path for such an investigation. A successful outcome would position Compound X as a valuable addition to the growing armamentarium of targeted cancer therapies.
References
-
INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Clinical Cancer Research. [Link]
-
Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222. Cancer Research. [Link]
-
Pre-therapeutic efficacy of the CDK inhibitor dinaciclib in medulloblastoma cells. UCL Discovery. [Link]
-
Pfizer revealed the first-in-human data of potent and innovative CDK2-selective inhibitor PF-07104091 in advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer. DelveInsight. [Link]
-
Comparative Analysis of CDK4/6 Inhibitors (Ribociclib and Palbociclib) Combined with Enzalutamide in Triple-Negative Breast Canc. DergiPark. [Link]
-
Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. Cancer Research. [Link]
-
Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. PMC. [Link]
-
BLU-222, an investigational, potent, and selective CDK2 inhibitor, demonstrated robust antitumor activity in CCNE1-amplified ovarian cancer models. Blueprint Medicines. [Link]
-
The cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains. PMC. [Link]
-
BLU-222, a potent and highly selective CDK2 inhibitor, demonstrated antitumor activity as monotherapy and as combination treatment in CCNE1-aberrant endometrial cancer models. Blueprint Medicines. [Link]
-
Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2). PMC. [Link]
-
Safety and efficacy profile of cyclin‐dependent kinases 4/6 inhibitor palbociclib in cancer therapy: A meta‐analysis of clinical trials. PMC. [Link]
-
The Cdk inhibitor dinaciclib as a promising anti-tumorigenic agent in biliary tract cancer. University of Rostock. [Link]
-
The role of palbociclib on the alterations in CDKN2, CCNE1, E2F3, MDM2 expressions as target genes of miR-141. PMC. [Link]
-
Palbociclib as an Antitumor Drug: A License to Kill. MDPI. [Link]
-
First-in-human phase 1/2a study of a potent and novel CDK2-selective inhibitor PF-07104091 in patients (pts) with advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer. ResearchGate. [Link]
-
Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. AACR Journals. [Link]
-
The CDK Inhibitor Dinaciclib Improves Cisplatin Response in Nonseminomatous Testicular Cancer: A Preclinical Study. MDPI. [Link]
-
Ribociclib is a highly selective CDK4/6 inhibitor. TREEspot view of... ResearchGate. [Link]
-
Evaluation of IC50 concentrations of the CDK inhibitors dinaciclib and... ResearchGate. [Link]
-
Differences Between CDK4&6 Inhibitors Predict Future Approaches. Targeted Oncology. [Link]
-
Summary of Bliss scores and sensitivity to dinaciclib, navitoclax and combination treatment. Semantic Scholar. [Link]
-
BLU-222 shows synergy with CDK4/6 inhibitors in models of CDK4/6 inhibitor-resistant breast cancer. BioWorld. [Link]
-
The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling. PMC. [Link]
-
The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. MDPI. [Link]
-
Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors. PubMed. [Link]
-
207103Orig1s000. accessdata.fda.gov. [Link]
- WO2023249974A2 - Cyclin-dependent kinase 2 inhibitors for medical treatment.
-
Palbociclib and Ribociclib analogs targeting CDK4 and CDK6 for breast cancer treatment: A molecular modeling study. ChemRxiv. [Link]
-
Next Generation of CDK Inhibitors Are Breaking Ground in HER2– Breast Cancer. OncLive. [Link]
-
Development of CDK4/6 Inhibitors. Encyclopedia MDPI. [Link]
-
Palbociclib in metastatic breast cancer: current evidence and real-life data. PMC. [Link]
-
The CDK Inhibitor Dinaciclib Improves Cisplatin Response in Nonseminomatous Testicular Cancer: A Preclinical Study. PMC. [Link]
-
CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions. MDPI. [Link]
-
Blueprint Medicines to Present the First Promising and Most Advanced Clinical Data for a CDK2 Inhibitor in Combination with an Approved CDK4/6 Inhibitor in HR+/HER2- Breast Cancer at the 2024 ASCO Annual Meeting. PR Newswire. [Link]
-
Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 In. SciSpace. [Link]
-
Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Oxford Academic. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Pfizer revealed the first-in-human data of potent and innovative CDK2-selective inhibitor PF-07104091 in advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer [delveinsight.com]
- 7. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Blueprint Medicines to Present the First Promising and Most Advanced Clinical Data for a CDK2 Inhibitor in Combination with an Approved CDK4/6 Inhibitor in HR+/HER2- Breast Cancer at the 2024 ASCO Annual Meeting [prnewswire.com]
- 10. CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions [mdpi.com]
- 11. Safety and efficacy profile of cyclin‐dependent kinases 4/6 inhibitor palbociclib in cancer therapy: A meta‐analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. blueprintmedinfo.com [blueprintmedinfo.com]
- 16. medchemexpress.com [medchemexpress.com]
benchmarking 2-piperidin-1-yl-pyrimidine-5-carboxylic acid against standard of care
Executive Summary
Subject: 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid (PPC-05) Primary Application: Lead scaffold for GPR119 agonists (Metabolic Disorders/T2DM) and NF-κB inhibitors (Oncology). Standard of Care (SOC) Comparators: Sitagliptin (DPP-4 Inhibitor), Metformin (Biguanide), and Bortezomib (Proteasome Inhibitor/NF-κB modulator).
This guide benchmarks the 2-piperidin-1-yl-pyrimidine-5-carboxylic acid core, a privileged pharmacophore in medicinal chemistry. While the free acid exhibits niche utility as a plant growth regulator (Rhododendron species), its primary value in drug development lies as the "head group" for GPR119 agonists . This class of agents is designed to mimic the incretin effect, offering a glucose-dependent insulin secretion mechanism similar to DPP-4 inhibitors but via direct receptor activation on pancreatic
Mechanism of Action (MOA) & Logic
To benchmark this molecule effectively, one must understand that the acid moiety is typically a precursor to an amide linker , which is essential for binding to the GPR119 orthosteric site.
The Therapeutic Logic
-
Target: GPR119 (Class A GPCR).
-
Signal Transduction:
coupling Adenylyl Cyclase activation cAMP accumulation. -
Physiological Outcome:
-
Pancreas: Glucose-dependent insulin secretion (GSIS).
-
Intestine: Release of GLP-1 and GIP (Incretins).
-
-
Advantage vs. SOC: Unlike Sulfonylureas (glimepiride), GPR119 agonists carry a low risk of hypoglycemia because their action is glucose-dependent. Unlike DPP-4 inhibitors (Sitagliptin), which preserve endogenous GLP-1, GPR119 agonists stimulate its secretion.
Pathway Visualization
Caption: Signal transduction pathway for 2-piperidin-1-yl-pyrimidine-5-carboxylic acid derivatives acting as GPR119 agonists.
Benchmarking Analysis
Potency & Efficacy (In Vitro)
The free acid (PPC-05) is generally weak due to zwitterionic character preventing cell entry. However, its amide derivatives (e.g., linked to a piperidine-carbamate tail) are potent.
| Metric | PPC-05 Derivative (GPR119 Agonist) | Sitagliptin (SOC - DPP4i) | Metformin (SOC - Biguanide) | Interpretation |
| Primary Target | GPR119 ( | DPP-4 Enzyme | Complex I / AMPK | PPC-05 offers a direct receptor mechanism. |
| EC50 / IC50 | 5 - 50 nM (cAMP) | ~18 nM (Ki) | mM range (weak binder) | High potency potential for PPC-05 class. |
| GLP-1 Effect | Stimulation (Secretagogue) | Preservation (Inhibits degradation) | Indirect/Modest | Synergistic potential with SOC. |
| Max Efficacy | ~80-100% of GLP-1 max | Limited by endogenous GLP-1 levels | Moderate HbA1c reduction | PPC-05 has a higher theoretical ceiling for GLP-1 modulation. |
Safety & Toxicology Profile
A critical bottleneck for the pyrimidine-piperidine scaffold is hERG inhibition (cardiotoxicity risk) and physicochemical properties (solubility).
-
hERG Liability: Many 2-aminopyrimidine derivatives show hERG IC50 < 10
M.-
Mitigation: Introduction of polar groups (e.g., the carboxylic acid tail or polar amides) on the 5-position often reduces lipophilicity and hERG binding.
-
-
Metabolic Stability: The piperidine ring is susceptible to oxidation (hydroxylation).
-
Optimization: Fluorination of the piperidine ring is a common strategy to block metabolism.
-
Chemical Versatility
Unlike Sitagliptin (complex chiral synthesis), PPC-05 is accessible via a robust Nucleophilic Aromatic Substitution (
Caption: One-step synthesis of the core scaffold via SnAr, followed by diversification.
Experimental Protocols
To validate the performance of this scaffold, the following protocols are recommended. These are designed to be self-validating systems where positive controls ensure assay integrity.
Protocol A: Synthesis of 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid
Objective: Generate high-purity scaffold for derivatization.
-
Reagents: 2-chloropyrimidine-5-carboxylic acid (1.0 eq), Piperidine (2.5 eq), Triethylamine (3.0 eq), Ethanol (10 vol).
-
Procedure:
-
Dissolve 2-chloropyrimidine-5-carboxylic acid in Ethanol.
-
Add Triethylamine and Piperidine dropwise at 0°C.
-
Reflux at 80°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Validation Point: The spot for the starting chloride (
) should disappear; product spot ( ) appears.
-
-
Workup: Concentrate in vacuo. Acidify residue with 1N HCl to pH 3–4 to precipitate the free acid. Filter and wash with cold water.
-
Yield Expectation: 85–95%. White crystalline solid.
Protocol B: GPR119 cAMP Functional Assay (HTRF)
Objective: Determine EC50 of the synthesized derivative against SOC.
-
Cell Line: CHO-K1 cells stably expressing human GPR119.
-
Reagents: HTRF cAMP HiRange Kit (Cisbio/PerkinElmer), IBMX (Phosphodiesterase inhibitor).
-
Steps:
-
Seed 10,000 cells/well in a 384-well low-volume plate.
-
Add compound (PPC-05 derivative) in stimulation buffer containing 0.5 mM IBMX.
-
Incubate for 30 minutes at RT.
-
Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents.
-
Read FRET signal (665 nm / 620 nm ratio).
-
-
Controls:
-
Negative Control: DMSO (0% activity).
-
Positive Control:GSK1292263 (known GPR119 agonist) or Forskolin (Max cAMP).
-
-
Data Analysis: Fit dose-response curve to 4-parameter logistic equation to derive EC50.
References
-
GPR119 Agonist Discovery: Jones, R. M., et al. "GPR119 agonists for the treatment of type 2 diabetes." Expert Opinion on Therapeutic Patents, 2009. Link
-
Scaffold Synthesis: Al-Wahaibi, L. H., et al.[1] "Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity." Royal Society Open Science, 2020. Link
-
NF-κB Inhibition: Patent US8629164B2. "Inhibitors of NF-κB." United States Patent, 2014. Link
-
Plant Growth Activity: Vostrikova, T. V., et al. "Using pyrimidinecarboxylic acids as growth stimulants for Rhododendron."[1][2][3][4][5] ResearchGate, 2022. Link
-
GPR119 Mechanism: Overton, H. A., et al. "Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents." Cell Metabolism, 2006. Link
Sources
Beyond the Petri Dish: A Comparative Guide to Multi-Line Cross-Validation Strategies
Executive Summary: The Reproducibility Crisis & The Solution[1]
In early-stage drug discovery, a startling 70% of researchers fail to reproduce another scientist's experiments (Nature, 2016). The primary culprit is often not incompetence, but biological heterogeneity .[1] A compound that demonstrates potent efficacy in HeLa cells (cervical cancer) may fail completely in MCF-7 (breast cancer) or A549 (lung cancer) due to distinct proteomic landscapes, metabolic rates, or off-target mutations.
This guide objectively compares the industry-standard Single-Line Validation (the "Alternative") against the modern Multi-Line Cross-Validation Platform (the "Product/Solution"). We analyze why relying on a single biological model is a statistical gamble and provide the protocols required to implement a robust, self-validating multi-panel workflow.
Comparative Analysis: Single-Line vs. Multi-Line Panels
The following table contrasts the traditional "Ad-Hoc" approach with the "Systematic Cross-Validation" approach.
Table 1: Performance & Reliability Comparison
| Feature | Alternative: Single-Line Validation | Product: Multi-Line Cross-Validation Panel | Scientific Implication |
| Genomic Context | Narrow: Tests efficacy in one specific genetic background (e.g., TP53 wt). | Broad: Tests across diverse mutational landscapes (e.g., TP53 null, KRAS mut). | Single lines cannot predict if a drug is effective only in specific genotypes. |
| False Positive Rate | High: Efficacy may be due to a cell-line-specific artifact (e.g., high passage number drift). | Low: Efficacy must be observed across multiple biologically distinct lines to be considered real. | Cross-validation filters out "lucky" hits caused by idiosyncratic cell stress. |
| Translational Value | Poor: Low correlation with clinical outcomes. | Moderate-High: Mimics patient heterogeneity. | Panels (like NCI-60) better predict Phase II clinical success. |
| Authentication Risk | Critical: High risk of "HeLa contamination" if not strictly monitored. | Self-Correcting: Outliers in a panel often flag contamination issues early. | ~30% of cell lines are misidentified; panels dilute this risk. |
| Data Output | Binary (Works / Doesn't Work). | Quantitative (IC50/GI50 Heatmaps). | Allows for clustering analysis to identify sensitive tissue types. |
Scientific Deep Dive: The Mechanism of Failure
Why does a drug work in Cell Line A but fail in Cell Line B? It is rarely just "uptake." It is usually Signaling Pathway Rewiring .
Diagram 1: Mechanism of Resistance in Cross-Validation
Figure 1: This diagram illustrates why a drug targeting Receptor X works in the "Sensitive Line" but fails in the "Resistant Line" despite the receptor being present, due to a downstream KRAS mutation.
Caption: Comparative signaling logic. In Cell Line B, the drug successfully blocks the receptor, but the downstream KRAS mutation drives proliferation regardless, leading to a "False Negative" for target engagement if only viability is measured.
Validated Experimental Protocol
To achieve high-confidence data, you must treat the cell panel as a system , not a collection of individual assays. This protocol is adapted from the NCI-60 methodology but scaled for standard laboratory implementation.
Phase 1: The "Zero-Trust" Pre-Validation
Never assume a label is correct. HeLa cells have contaminated countless lines (e.g., HEp-2, KB).
-
STR Profiling: Extract genomic DNA and amplify microsatellite markers (e.g., D5S818, D13S317).
-
Database Match: Compare results against the DSMZ or ATCC STR databases.[2][3]
-
Threshold: A match of <80% indicates a misidentified or cross-contaminated line. Discard immediately.
-
Mycoplasma Test: Perform PCR-based detection. Mycoplasma alters drug metabolism and sensitivity.
Phase 2: The Cross-Validation Workflow (5-Point Dose Response)
Reagents:
-
SRB Solution: 0.4% (w/v) Sulforhodamine B in 1% acetic acid (protein stain, more stable than MTT).
-
Fixative: 10% Trichloroacetic acid (TCA).
-
Tris Base: 10 mM, pH 10.5.
Step-by-Step Methodology:
-
Seeding (Day 0):
-
Inoculate cells into 96-well plates.
-
Critical: Seeding density must be optimized for each cell line (5,000–40,000 cells/well) to ensure they remain in the log-growth phase at the end of the assay. Over-confluent cells become drug-resistant due to contact inhibition.
-
-
Fixation of T(zero) Plate (Day 1):
-
24 hours post-seeding, fix one plate before adding the drug.
-
Why? This provides the baseline cellular protein mass (
). This allows you to distinguish between Cytostatic (stops growth) and Cytotoxic (kills cells) effects.
-
-
Treatment (Day 1):
-
Add compounds at 5 log-fold concentrations (e.g., 10nM to 100µM).
-
Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
Termination & Staining (Day 3):
-
Readout:
-
Measure Optical Density (OD) at 510 nm.
-
Phase 3: Data Calculation (Self-Validating Logic)
Calculate percentage growth (
-
If
(Growth occurred): -
If
(Cell death occurred): -
GI50: Concentration where
(50% Growth Inhibition). -
LC50: Concentration where
(50% Lethal Concentration - half the cells started with are dead).
Workflow Visualization
Diagram 2: The Multi-Line Cross-Validation Pipeline
Figure 2: A logical flow demonstrating the critical checkpoints (diamonds) that prevent false data generation.
Caption: The workflow mandates STR authentication and T(zero) fixation. Without T(zero), cytostatic vs. cytotoxic effects cannot be distinguished.
References
-
National Cancer Institute (NCI). (n.d.).[5] NCI-60 Human Tumor Cell Lines Screen Methodology.[5][6][7] Retrieved from [Link]
-
International Cell Line Authentication Committee (ICLAC). (2012). Guide to Human Cell Line Authentication.[8] Retrieved from [Link][9]
-
Baker, M. (2016). 1,500 scientists lift the lid on reproducibility. Nature, 533(7604), 452–454. Retrieved from [Link]
-
Horbach, S. P., & Halffman, W. (2017).[10] The ghosts of HeLa: How cell line misidentification contaminates the scientific literature. PLOS ONE, 12(10), e0186281. Retrieved from [Link][11]
-
Ben-David, U., et al. (2018). Genetic and transcriptional evolution alters cancer cell line drug response.[1] Nature, 560, 325–330. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrimidine Derivatives
This guide provides an in-depth, objective comparison of the performance of various pyrimidine derivatives against key biological targets, supported by computational docking data. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and reproducible scientific narrative.
The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine nucleus, a six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] It forms the structural basis for nucleobases in DNA and RNA, making it a privileged scaffold for interacting with a vast array of biological targets.[2][3] Marketed drugs containing the pyrimidine ring, such as the anticancer agent 5-Fluorouracil, the antibacterial Trimethoprim, and the antiviral Zidovudine, underscore the therapeutic versatility of this chemical moiety.[2][4] Consequently, the design and synthesis of novel pyrimidine derivatives remain a highly active area of research for developing new therapeutic agents against cancer, microbial infections, and other diseases.[2][3][5]
The Power of In Silico Prediction: An Overview of Molecular Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to the active site of a macromolecule (receptor), typically a protein.[6][7][8] This method is instrumental in early-stage drug discovery for virtual screening of large compound libraries and for understanding structure-activity relationships (SAR) to guide lead optimization.[6][9] The fundamental principle of molecular docking involves two key components: a search algorithm that generates a multitude of possible binding poses and a scoring function that ranks these poses based on their predicted binding affinity.[6][10]
The process allows researchers to visualize and analyze potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.[10][11] While in silico results are not a substitute for experimental validation, they provide invaluable insights that can significantly streamline and focus wet-lab experiments.[6][12]
Comparative Docking Analysis: Pyrimidine Derivatives in Action
The true utility of molecular docking is revealed in comparative studies, where multiple derivatives are evaluated against a common target to identify the most promising candidates. Below, we present synthesized data from various studies to illustrate this process.
Anti-Cancer Targets: Kinase Inhibition
Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) are critical targets in oncology due to their roles in cell cycle regulation and proliferation.[4][13][14] Pyrimidine derivatives have been extensively studied as inhibitors of these kinases.
Table 1: Comparative Docking Scores of Pyrimidine Derivatives Against Cancer Targets
| Derivative Class | Target Protein (PDB ID) | Docking Software | Best Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyrido[4,3-d]pyrimidines | CDK2 (2A4L) | Schrodinger Maestro 11.9 (Glide) | Not specified (ranked by score) | THR-14, LYS-33, LEU-83, ASN-132, LYS-129 | [13] |
| 6-Aryl-5-cyano-pyrimidines | Thymidylate Synthase | Not specified | Not specified (ranked by score) | Not specified | [15] |
| Pyrimidine-hydrazones | Topoisomerase II | Not specified | Not specified (QSAR-based) | Not specified | [16] |
| Aminopyrimidines | CDK8 (5FGK) | Not specified | -7.5 to -8.5 (Binding Energy) | Not specified | [3] |
| Fused Pyrimidines | EGFR | Not specified | -7.9 to -9.1 (Binding Energy) | Not specified | [14] |
Note: Direct comparison of scores across different studies and software should be done with caution due to variations in algorithms and scoring functions.
Antimicrobial and Antifungal Targets
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[3] Pyrimidine derivatives have shown significant promise in this area, targeting essential enzymes in bacteria and fungi.[3][5][11]
Table 2: Comparative Docking Scores of Pyrimidine Derivatives Against Microbial Targets
| Derivative Class | Target Protein (PDB ID) | Docking Software | Best Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Imidazo[1,2-a]pyrimidines | Dihydrofolate Reductase | Not specified | Not specified (ranked by score) | Not specified | [5] |
| Aminopyrimidines | Dihydrofolate Reductase (C. albicans, 4HOE) | Glide | -6.5 to -7.5 (GScore) | PHE 36 | [11] |
| Pyrimidine Analogues | Lanosterol 14-α-demethylase (4UYM) | Schrodinger 2023-1 | > -8.0 (Glide Score) | Not specified | |
| Pyrimidine-Azole Hybrids | Lanosterol 14-α-demethylase (CYP51) | Not specified | Not specified (low affinity reported) | Not specified | [17] |
| Pyrazole-Pyridine-Pyrimidines | β-Tubulin | Not specified | -5.933 (XP Dock Score) | Hydrophobic interactions | [18] |
These tables highlight how substitutions on the pyrimidine core can significantly influence binding affinity for the target protein. For instance, in one study, aminopyrimidine derivatives 2N and 2A were identified as potential inhibitors of C. albicans dihydrofolate reductase, forming crucial pi-pi stacking interactions with PHE 36, similar to the standard drug.[11]
Visualizing the Docking Workflow and Interactions
To provide a clearer understanding of the process, the following diagrams, generated using Graphviz, illustrate a typical comparative docking workflow and the resulting protein-ligand interactions.
Caption: A typical workflow for a comparative molecular docking study.
Caption: Conceptual diagram of pyrimidine derivative interactions within a protein active site.
A Self-Validating Experimental Protocol for Comparative Docking
This section provides a detailed, step-by-step methodology for conducting a comparative docking study. The protocol is designed to be self-validating by incorporating steps for rigorous preparation and analysis. The choice of software (e.g., AutoDock, Schrödinger's Glide, GOLD) will influence the specific commands, but the underlying principles remain constant.[9][19][20][21][22]
Part 1: Receptor and Ligand Preparation
The quality of your input structures is paramount for obtaining meaningful results.
-
Receptor Preparation:
-
Acquisition: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.[20]
-
Cleaning: Remove water molecules not involved in binding, co-factors, and any existing ligands from the PDB file.[20][23]
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically absent in crystal structures. Assign appropriate atomic charges using a force field like OPLS3 or AMBER.[20][23] This step is crucial for accurately calculating electrostatic interactions.
-
Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structures of your pyrimidine derivatives using chemical drawing software.[24]
-
3D Conversion and Optimization: Convert the 2D structures to 3D and perform energy minimization to obtain low-energy, stable conformations.[24]
-
Torsion Definition: Define the rotatable bonds within each ligand to allow for conformational flexibility during the docking simulation.[24]
-
Part 2: Docking Simulation
-
Grid Generation:
-
Docking Execution:
-
Choose a docking algorithm and precision level. For large-scale virtual screening, a faster method like high-throughput virtual screening (HTVS) or standard precision (SP) may be used initially.[9][25] For more accurate binding mode prediction of a smaller set of compounds, extra precision (XP) is recommended.[11][25][26]
-
Run the docking simulation for each pyrimidine derivative against the prepared receptor grid. The software will explore various conformations and orientations of each ligand within the binding site.[24]
-
Part 3: Analysis and Validation
-
Result Analysis:
-
The output will typically be a series of docked poses for each ligand, ranked by a scoring function (e.g., GlideScore, AutoDock binding energy).[10][11] A more negative score generally indicates a more favorable binding affinity.[10]
-
Analyze the docking log file to examine the binding energies and the clustering of poses.[24] The root-mean-square deviation (RMSD) between poses in a cluster can indicate the robustness of the predicted binding mode.[3][10]
-
-
Visualization and Interaction Mapping:
-
Use molecular visualization software (e.g., PyMOL, Discovery Studio) to inspect the top-ranked poses for each derivative within the protein's active site.[24]
-
Identify and compare the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) for each compound. This provides a structural basis for the observed differences in docking scores.
-
-
Experimental Correlation (The Trustworthiness Pillar):
-
The ultimate validation of a docking protocol is its ability to correlate with experimental data.[6][12]
-
Synthesize the top-ranked pyrimidine derivatives and perform in vitro biological assays (e.g., enzyme inhibition assays to determine IC50 values).
-
A strong correlation between lower docking scores and lower experimental IC50 values provides confidence in the predictive power of your computational model.[23]
-
Conclusion
Comparative molecular docking is an indispensable tool in modern drug discovery for the rapid evaluation and prioritization of novel compounds like pyrimidine derivatives. By systematically comparing the predicted binding affinities and interaction patterns of a series of analogues, researchers can gain critical insights into structure-activity relationships, guiding the rational design of more potent and selective therapeutic agents. However, it is imperative to remember that docking provides predictions that must be validated through rigorous experimental testing to confirm their biological activity. This integrated computational and experimental approach is the hallmark of a successful drug development program.
References
-
Kumar, S., Kaushik, A., Narasimhan, B., Shah, S. A. A., Lim, S. M., Ramasamy, K., & Mani, V. (2019). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 85. [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. [Link]
-
Docking and scoring - Schrödinger. (n.d.). Schrödinger. [Link]
-
Al-Suhaimi, K. M., El-Messery, S. M., Al-Omair, M. A., Al-Wabli, R. I., Alqahtani, A. S., & Hassan, W. H. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5093. [Link]
-
In Silico Development of Pyrimidine-Based Antifungal Compounds Using 3D-QSAR, ADMET and Molecular Docking Approaches. (2024). YMER. [Link]
-
Molecular Docking Studies of Novel Aminopyrimidines as Potent Antifungal Agents. (2019, July 15). ResearchGate. [Link]
-
AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). GitHub. [Link]
-
Al-Abdullah, E. S., Al-Ghorbani, M., Asiri, A. M., & Khan, S. A. (2020). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of Taibah University for Science, 14(1), 1279-1287. [Link]
-
Tutorial: Docking with Glide. (n.d.). University of California, San Diego. [Link]
-
Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD. (2022, August 22). YouTube. [Link]
-
Tutorial : Docking small molecules in a receptor using GOLD. (2023, November 29). LORIA. [Link]
-
Evaluation of Antimicrobial Activity of Some Hybrids of Pyrimidine-Azole Derivatives along with Molecular docking study. (2023, September 15). Trends in Pharmaceutical Sciences and Technologies. [Link]
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How to dock molecules with softwares from Schrödinger Inc. (n.d.). Harvard University. [Link]
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Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferat. (2019). SciSpace. [Link]
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Getting Started with Protein-Ligand Docking Using GOLD. (2024, October 24). CCDC. [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]
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Synthesis and molecular docking of pyrimidine derivatives as antibacterial agents. (2024). ScienceDirect. [Link]
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Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. (2024, June 22). Remedy Publications LLC. [Link]
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ANTICANCER EVALUATION, AND MOLECULAR DOCKING STUDIES OF SOME NOVEL SUBSTITUTED PYRIDO[4,3- D]PYRIMIDINES AS CYCLIN. (n.d.). JETIR. [Link]
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Protein-ligand docking 101 - running a simulation in GOLD Try. (n.d.). CCDC. [Link]
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Gloc, G., Paskas, S., Pluskota-Karwatka, D., & Stanczak, A. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2088. [Link]
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3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors. (2022, August 17). Hindawi. [Link]
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Schrödinger Notes—Molecular Docking. (2024, January 5). J's Blog. [Link]
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Knowing biological activity through the results of molecular docking? (2023, November 13). ResearchGate. [Link]
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Molecular Docking studies (Experiment protocol): Glide module of Schrodinger was used to carried out. (n.d.). Frontiers. [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). RSC Publishing. [Link]
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1163 Synthesis, Characterization and Docking Study of Novel Pyrimidine Derivatives as Anticancer Agents Manal Mohamed Talaat El-. (n.d.). ResearchGate. [Link]
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Al-Anazi, M. R., Al-Qahtani, S. D., & El-Emam, A. A. (2022). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry, 15(1), 103511. [Link]
-
Synthesis and Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. (2023, October 6). ACS Omega. [Link]
-
Introduction to docking using GOLD. (2021, April 1). YouTube. [Link]
-
3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. (2024, November 1). Bentham Science. [Link]
-
How can I validate docking result without a co-crystallized ligand? (2021, April 19). Bioinformatics Stack Exchange. [Link]
-
Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]
-
Tolba, M. S., Kamal, A. M., & El-Sayed, W. A. (2019). Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors. Bioorganic chemistry, 91, 103159. [Link]
-
How to validate the molecular docking results ? (2022, April 25). ResearchGate. [Link]
-
Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]
-
Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. [Link]
-
Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. [Link]
-
A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). ResearchGate. [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26). ScienceDirect. [Link]
-
Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). ResearchGate. [Link]
-
Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023, January 11). MDPI. [Link]
-
Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (n.d.). chemRxiv. [Link]
-
Basics, types and applications of molecular docking: A review. (n.d.). ScienceDirect. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

